2,6-Diaminopurine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
| Record name | 2,6-Diaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062052 | |
| Record name | 2,6-Diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-98-9, 133762-79-5 | |
| Record name | 2,6-Diaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-purin-9-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine-2,6-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-2,6-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The unorthodox Z-Base: A Technical Guide to the History, Discovery, and Enzymology of 2,6-Diaminopurine in Cyanophage Genomes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of 2,6-diaminopurine (Z-base) in the genome of cyanophage S-2L in 1977 marked a significant departure from the canonical four-base genetic code. This hypermodified purine base, which replaces adenine entirely in the phage's DNA, forms three hydrogen bonds with thymine, thereby increasing the thermal stability of the genome and providing a unique mechanism of resistance against host-encoded restriction enzymes. This technical guide provides an in-depth exploration of the history of the Z-base, its discovery, and the intricate enzymatic machinery responsible for its biosynthesis. Detailed experimental protocols for the identification and characterization of Z-base and its associated enzymes are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide includes detailed diagrams of the key biochemical pathways and experimental workflows to facilitate a deeper understanding of this fascinating biological phenomenon.
A Historical Perspective: The Discovery of a Fifth Base
The journey to understanding the Z-base began in 1977 when Russian scientists M.D. Kirnos, I.Y. Khudyakov, and B.F. Vanyushin reported the complete substitution of adenine with an unusual base in the DNA of Synechococcus cyanophage S-2L. This novel base was identified as this compound, or 2-aminoadenine, and was designated "Z". This discovery challenged the universally accepted dogma of a four-base genetic alphabet (A, T, C, G) and opened up new avenues of research into the diversity and adaptability of viral genomes. The presence of the Z-base was shown to confer significant advantages to the phage, most notably an enhanced resistance to host restriction endonucleases that target adenine-containing recognition sites.
Quantitative Analysis of Z-Base Incorporation and DNA Stability
The complete replacement of adenine by this compound in the cyanophage S-2L genome has profound effects on the physical and chemical properties of its DNA. The formation of three hydrogen bonds between the Z-base and thymine (T) results in a more stable double helix compared to the canonical A-T pair, which has only two hydrogen bonds. This increased stability is reflected in a higher melting temperature (Tm) of Z-containing DNA.
| Oligonucleotide Duplex | Sequence Context | Relative Stability Compared to A:T |
| dC3DG3:dC3TG3 | - | More stable |
| dCT3DT3G:dCA3TA3G | - | As stable |
| dCA3DA3G:dCT7G | - | Less stable |
Table 1: Relative thermal stabilities of DNA duplexes containing this compound (D) compared to adenine (A) in different sequence contexts.[1]
Furthermore, the heterologous expression of the Z-base biosynthesis gene cluster in Escherichia coli has demonstrated the feasibility of incorporating this modified base into other organisms. Quantitative analysis of Z-base incorporation in recombinant E. coli revealed the following:
| Genetic Element | Average Adenine Replacement (%) |
| Plasmids | 12.1 |
| Chromosome | 3.9 |
Table 2: In vivo replacement of adenine with this compound in E. coli expressing the cyanophage S-2L Z-cluster.[2]
The "Z-Cluster": Enzymatic Synthesis of the Z-Base
The biosynthesis of this compound is orchestrated by a trio of enzymes encoded by a conserved gene cassette known as the "Z-cluster". These enzymes, PurZ, MazZ, and DatZ, work in concert to produce dZTP, the triphosphate precursor for Z-base incorporation into DNA.
The Core Enzymes and Their Functions
-
DatZ (dATP triphosphohydrolase): This enzyme initiates the pathway by specifically hydrolyzing dATP to deoxyadenosine, thereby depleting the cellular pool of adenine precursor and preventing its incorporation into the phage genome.[3][4]
-
MazZ ((d)GTP-specific diphosphohydrolase): MazZ acts on dGTP and GTP, converting them to dGMP and GMP, respectively. This provides the substrate for the next enzyme in the pathway, PurZ.[2]
-
PurZ (Adenylosuccinate synthetase homolog): PurZ is a key enzyme that catalyzes the conversion of dGMP to N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), a direct precursor to the Z-base.[5][6] Host enzymes are then thought to complete the conversion of dSMP to dZTP.
Enzyme Kinetic Parameters
While comprehensive kinetic data for all three enzymes from cyanophage S-2L is not yet fully available in a consolidated format, studies on their substrate specificities provide crucial insights into their function.
| Enzyme | Substrate(s) | Product(s) | Reported Kinetic Information |
| DatZ | dATP | Deoxyadenosine + Triphosphate | Highly specific for dATP. |
| MazZ | dGTP, GTP | dGMP, GMP | Preferential activity on (d)GTP.[2] |
| PurZ | dGMP, Aspartate, ATP/dATP | dSMP, ADP/dADP, Pi | Can utilize both ATP and dATP as an energy source.[5] |
Table 3: Substrate specificities and available kinetic information for the Z-cluster enzymes.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex processes involved in Z-base research, the following diagrams have been generated using the DOT language.
Biosynthesis of this compound
References
- 1. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. - Research - Institut Pasteur [research.pasteur.fr]
- 5. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,6-diaminopurine (2,6-DAP), a purine analog with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.
Core Physicochemical Properties
This compound, also known as 2-aminoadenine, is a derivative of adenine with an additional amino group at the C2 position. This modification significantly influences its chemical and physical behaviors.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆ | [1] |
| Molar Mass | 150.145 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [2] |
| Density | 1.743 g/cm³ | [2] |
| Melting Point | >300 °C | [3] |
| Water Solubility | 2.38 g/L at 20 °C | [2] |
| pKa₁ | 5.09 | |
| pKa₂ | 10.77 | |
| UV Absorption Maxima (pH 7) | 247 nm, 280 nm | [3] |
| LogP | -0.9 | [3] |
Spectroscopic Properties
UV-Vis Spectroscopy: In a neutral aqueous solution (pH 7), this compound exhibits two primary absorption maxima at approximately 247 nm and 280 nm.[3] The molar absorptivity and the position of these peaks are sensitive to pH changes due to the protonation and deprotonation of the amino and imidazole groups.
NMR Spectroscopy: Predicted 13C NMR spectral data in D₂O suggests distinct chemical shifts for the carbon atoms in the purine ring structure, providing a valuable tool for structural confirmation and analysis in solution.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic peaks corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the purine ring, and N-H bending vibrations.[6]
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. It reveals a planar purine ring system with specific bond lengths and angles. The crystal packing is characterized by extensive intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the purine ring, which contributes to its high melting point and relatively low solubility in organic solvents.[3]
Experimental Protocols
Determination of Solubility
A standardized method to determine the aqueous solubility of a purine derivative like this compound involves a stepwise approach.
Protocol for Aqueous Solubility Determination:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder.
-
Initial Solubilization Attempt: Add a small, measured volume of purified water (e.g., 1 mL) to the powder in a sterile vial.
-
Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes at room temperature.
-
Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.
-
Temperature Adjustment: If solubility is still limited, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.
-
Incremental Solvent Addition: If the compound remains undissolved, add a known volume of water incrementally, repeating steps 3-5 after each addition until complete dissolution is observed visually (a clear solution with no visible particles).[7]
-
Quantification: The solubility is calculated based on the mass of the compound and the final volume of the solvent required for complete dissolution.
For enhancing solubility for experimental purposes, pH adjustment can be employed. Adding a basic solution (e.g., 1 M NaOH) dropwise can increase the solubility of purines by deprotonating them.[8]
Determination of pKa by UV-Vis Spectrophotometry
The pKa values of this compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[9][10][11]
Protocol for pKa Determination:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[9]
-
Sample Preparation: Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microtiter plate to achieve a final desired concentration.[9]
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each sample.[9]
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer solutions.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11][12]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of interest in drug development.
Antiviral and Antitumor Properties
2,6-DAP has been recognized for its antiviral and antitumor properties.[3] It has been investigated as a therapeutic agent for leukemia.[3] Furthermore, derivatives of this compound have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[13][14][15]
Prodrug for Anti-HIV Therapy
A notable application of a this compound derivative is as a prodrug in anti-HIV therapy. (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor. In the body, DAPD is deaminated by adenosine deaminase to form (-)-β-D-dioxolane guanine (DXG).[16][17] DXG is then phosphorylated to its active triphosphate form, which acts as a potent inhibitor of HIV-1 reverse transcriptase.[16][17]
Correction of Nonsense Mutations
Recent studies have highlighted the role of this compound in the correction of UGA nonsense mutations.[18] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1.[18][19] FTSJ1 is responsible for the modification of tRNATrp. By inhibiting FTSJ1, 2,6-DAP interferes with this modification, leading to the readthrough of the premature UGA stop codon and the synthesis of a full-length, functional protein.[18][19][20]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509) [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound [webbook.nist.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. pharmaguru.co [pharmaguru.co]
- 12. youtube.com [youtube.com]
- 13. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2′-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]
An In-depth Technical Guide to the Biosynthesis of 2,6-Diaminopurine in Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Certain bacteriophages have evolved a unique mechanism to protect their genetic material from host defense systems by replacing adenine (A) with 2,6-diaminopurine (DAP, or Z). This substitution, which forms three hydrogen bonds with thymine (T), enhances the thermal stability of the DNA and confers resistance to host restriction endonucleases. This technical guide provides a comprehensive overview of the viral biosynthesis pathway of DAP, focusing on the key enzymes, their kinetics, and the experimental protocols used to elucidate this pathway. The information presented is critical for researchers in virology, molecular biology, and drug development who are interested in novel antiviral strategies and the fundamental mechanisms of viral adaptation.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in cyanophage S-2L and related viruses is a three-step enzymatic pathway that modifies the host's purine metabolism to produce dZTP, the triphosphate form of DAP deoxyribonucleoside, for incorporation into the viral genome. This pathway relies on a cluster of three virally encoded enzymes: DatZ , MazZ , and PurZ .
The pathway initiates with the depletion of the canonical dATP pool, followed by the conversion of dGTP to dGMP, which then serves as the precursor for dZTP synthesis. The host's cellular machinery is subsequently hijacked to complete the final phosphorylation steps to yield dZTP.
Pathway Diagram
Caption: The viral biosynthesis pathway of this compound (dZTP).
Key Viral Enzymes and Their Characteristics
The successful synthesis of dZTP is orchestrated by the coordinated action of three key viral enzymes.
DatZ: dATP Triphosphohydrolase
DatZ is a crucial enzyme that sanitizes the nucleotide pool by specifically hydrolyzing dATP to deoxyadenosine and triphosphate. This step is essential to prevent the incorporation of adenine into the viral genome by the viral DNA polymerase, which can recognize both dATP and dZTP.[1] The enzyme ensures a high fidelity of DAP incorporation.[1]
MazZ: (d)GTP Diphosphohydrolase
MazZ is a (d)GTP-specific diphosphohydrolase that catalyzes the conversion of (d)GTP to (d)GMP and pyrophosphate.[2] This reaction provides the dGMP substrate necessary for the subsequent step in the DAP biosynthesis pathway. The enzyme shows a preference for dGTP and GTP as substrates.[2]
PurZ: Adenylosuccinate Synthetase Homolog
PurZ is a viral homolog of the host adenylosuccinate synthetase (PurA). It catalyzes the condensation of dGMP and L-aspartate to form N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), the immediate precursor to dZMP.[2] This reaction is dependent on a triphosphate energy source, and interestingly, PurZ can utilize both dATP and ATP.[2]
Quantitative Enzyme Data
While comprehensive kinetic data for all three enzymes is still an active area of research, the available information on their substrate specificity and activity is summarized below.
| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Cofactors | Notes |
| DatZ | dATP | Deoxyadenosine + Triphosphate | 7.5 | 37 | Mg²⁺ | Highly specific for dATP.[1] |
| MazZ | dGTP, GTP | dGMP, GMP + PPi | 7.5 | 37 | Mg²⁺ | Preferentially hydrolyzes dGTP and GTP.[2] |
| PurZ | dGMP, L-Aspartate, ATP/dATP | dSMP, ADP/dADP + Pi | 7.5 | 37 | Mg²⁺ | Can utilize both ATP and dATP as an energy source.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of the DAP biosynthesis pathway.
Cloning, Expression, and Purification of Viral Enzymes
Objective: To produce and purify recombinant DatZ, MazZ, and PurZ for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the genes encoding DatZ, MazZ, and PurZ with codon optimization for E. coli expression.
-
Clone the synthesized genes into a pRSF1-Duet expression vector containing an N-terminal TEV-cleavable 14-histidine tag.[2]
-
-
Protein Expression:
-
Transform E. coli BL21-CodonPlus (DE3)-RIPL cells with the expression plasmids.
-
Grow the transformed cells in LB medium containing appropriate antibiotics (e.g., kanamycin and chloramphenicol) at 37°C until the OD₆₀₀ reaches 0.6-1.0.[2]
-
Induce protein expression with 0.5 mM IPTG and incubate overnight at 20°C.[2]
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 400 mM NaCl, 5 mM imidazole).[2]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with increased imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Tag Cleavage and Further Purification (Optional):
-
If required, cleave the histidine tag using TEV protease.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and impurities.
-
In Vitro Enzyme Activity Assays using HPLC
Objective: To determine the enzymatic activity and substrate specificity of DatZ, MazZ, and PurZ.
General HPLC Setup:
-
Column: Anion-exchange column (e.g., DNA-PAC100, 4 x 50 mm).[2]
-
Detection: UV absorbance at 254 nm or 260 nm.
-
Mobile Phase: A gradient of a low-concentration salt buffer (e.g., Tris-HCl) and a high-concentration salt buffer (e.g., Tris-HCl with NaCl).
Protocol for MazZ Activity Assay:
-
Reaction Mixture:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 15 minutes.[2]
-
-
Sample Preparation for HPLC:
-
Stop the reaction and separate the protein from the reaction products using a 10,000 MWCO centrifugal concentrator.[2]
-
-
HPLC Analysis:
-
Inject the protein-free supernatant into the HPLC system.
-
Monitor the elution profile and quantify the peak areas of the substrate and product(s) to determine the extent of the reaction.
-
Protocol for PurZ Activity Assay:
-
Reaction Mixture:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.[2]
-
-
Sample Preparation and HPLC Analysis:
-
Follow the same procedure as for the MazZ assay to prepare and analyze the samples by HPLC.
-
Experimental Workflow Diagram
Caption: General experimental workflow for viral enzyme production and activity analysis.
Implications for Drug Development
The discovery of the DAP biosynthesis pathway in viruses opens up new avenues for the development of novel antiviral therapeutics. The enzymes in this pathway are unique to the virus and absent in the host, making them ideal targets for selective inhibition.
-
Targeting Viral-Specific Enzymes: Inhibitors designed to target the active sites of DatZ, MazZ, or PurZ could effectively block the production of the modified viral DNA, thereby halting viral replication without affecting host cellular processes.
-
Disrupting the Nucleotide Pool: Strategies aimed at interfering with the viral manipulation of the host nucleotide pool could also prove effective.
-
Phage Therapy Applications: Understanding this pathway is also crucial for the engineering of bacteriophages for therapeutic purposes, where modified phages could be designed to have enhanced stability and efficacy.
Conclusion
The biosynthesis of this compound in viruses is a fascinating example of viral evolution and adaptation. The elucidation of this pathway, involving the concerted action of the viral enzymes DatZ, MazZ, and PurZ, provides a deep understanding of how these viruses construct a unique genome to evade host defenses. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structural biology and enzymatic mechanisms of this pathway will undoubtedly pave the way for the development of next-generation antiviral therapies.
References
A Technical Deep Dive: Unraveling the Structural Nuances Between 2,6-Diaminopurine and Adenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of molecular biology and therapeutic development, the purine analogs 2,6-diaminopurine (DAP) and adenine stand as subjects of significant interest. While structurally similar, a subtle yet critical difference—an additional amino group at the C2 position of the purine ring in DAP—imparts profound effects on the stability, structure, and function of nucleic acids. This technical guide provides an in-depth exploration of the structural disparities between DAP and adenine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to illuminate the core distinctions and their implications for research and drug design.
Core Structural Differences
Adenine, a canonical nucleobase, is 6-aminopurine. In contrast, this compound, as its name suggests, possesses an additional amino group at the 2-position of the purine ring. This seemingly minor modification is the cornerstone of the divergent physicochemical properties of these two molecules.
The most significant consequence of this structural alteration is the formation of an additional hydrogen bond when DAP pairs with thymine (T) in a DNA duplex. While the adenine-thymine (A-T) base pair is stabilized by two hydrogen bonds, the this compound-thymine (DAP-T) pair forms three hydrogen bonds, mimicking the stability of a guanine-cytosine (G-C) pair.[1][2] This enhanced thermal stability is a key feature exploited in various molecular biology applications.
Below is a visual representation of the structural formulas:
Figure 1: Chemical structures of Adenine and this compound.
Quantitative Structural and Thermodynamic Data
The structural variance between adenine and DAP translates into measurable differences in their molecular geometry and the thermodynamic stability of the base pairs they form.
Crystallographic Data and Bond Parameters
| Parameter | Adenine (Anhydrous)[3] | This compound[4] |
| Crystal System | Monoclinic | Hexagonal |
| Space Group | P2₁/c | R-3:H |
| a (Å) | 7.891 | 18.711 |
| b (Å) | 22.242 | 18.711 |
| c (Å) | 7.448 | 10.843 |
| α (°) | 90 | 90 |
| β (°) | 113.193 | 90 |
| γ (°) | 90 | 120 |
Table 1: Crystallographic Data for Adenine and this compound.
More detailed analysis of atomic coordinates from crystallographic studies would be required to generate a comprehensive table of all bond lengths and angles. However, it is the electronic and hydrogen bonding potential, rather than minor geometric shifts, that primarily dictates the functional differences.
Thermodynamic Stability of Base Pairing
The most striking quantitative difference lies in the thermodynamic stability of DNA duplexes containing A-T versus DAP-T base pairs. The additional hydrogen bond in the DAP-T pair results in a significant increase in the melting temperature (Tm) and a more favorable Gibbs free energy of formation (ΔG°).
| Base Pair | Oligonucleotide Context | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) | Reference |
| A-T | d(CGCA GCG)·d(CGCT GCG) | -55.9 | -158.4 | -8.9 | 55.4 | [5] |
| DAP-T | d(CGCDAP GCG)·d(CGCT GCG) | -62.3 | -175.7 | -10.5 | 63.8 | [5] |
| A-T | d(CGCAA ATTCGC)₂ | -8.6 | -24.0 | -1.5 | 49.3 | [6] |
| DAP-T | d(CGCDAPA ATTCGC)·d(GCGAT TADCGC) | -9.2 | -25.3 | -1.7 | 54.1 | [6] |
Table 2: Comparative Thermodynamic Data for A-T and DAP-T Base Pairs in DNA Duplexes.
Experimental Protocols
The unique properties of this compound necessitate specific experimental methodologies for its synthesis, incorporation into nucleic acids, and subsequent analysis.
Chemical Synthesis of this compound Phosphoramidite
The synthesis of this compound (DAP) phosphoramidite for oligonucleotide synthesis is a multi-step process that requires careful protection of the exocyclic amino groups.
Protocol Outline:
-
Starting Material: The synthesis typically begins with commercially available this compound riboside or deoxyriboside.
-
Protection of Amino Groups: The N2 and N6 amino groups are protected to prevent side reactions during phosphitylation. Common protecting groups include benzoyl (Bz) or isobutyryl (iBu). Due to the different reactivity of the two amino groups, a differential protection strategy may be employed.[7]
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.[7]
-
Purification: The final product is purified by silica gel chromatography.
A visual representation of a synthetic workflow is provided below:
Figure 2: Synthetic workflow for DAP phosphoramidite.
Enzymatic Incorporation of this compound into DNA
The deoxyribonucleoside triphosphate of this compound (dDTP) can be incorporated into DNA by various DNA polymerases.
Protocol for a Primer Extension Assay:
-
Reaction Setup: Prepare a reaction mixture containing a single-stranded DNA template, a complementary primer (often radiolabeled or fluorescently labeled for detection), dDTP, the other three natural dNTPs (dATP, dCTP, dGTP), a suitable DNA polymerase (e.g., Klenow fragment), and the corresponding reaction buffer.[8]
-
Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase to allow for primer extension.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of dDTP will result in a full-length product, which can be visualized by autoradiography or fluorescence imaging.[8]
The logical flow of this experiment is as follows:
Figure 3: Workflow for enzymatic incorporation of dDTP.
Biophysical Characterization of DAP-Containing DNA
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is employed to assess the overall conformation of DNA duplexes containing DAP.
Protocol Outline:
-
Sample Preparation: Anneal complementary oligonucleotides (one containing DAP) in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Data Acquisition: Record CD spectra at a controlled temperature, typically in the far-UV range (200-320 nm).
-
Analysis: The resulting spectrum provides information on the helical conformation (e.g., B-form, A-form). The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[9][10]
Differential Scanning Calorimetry (DSC):
DSC is used to directly measure the thermodynamic parameters of DNA melting.
Protocol Outline:
-
Sample Preparation: Prepare concentrated and accurately quantified samples of the DAP-containing DNA duplex and a reference buffer.
-
Data Acquisition: Perform a temperature scan, measuring the heat capacity difference between the sample and the reference.
-
Analysis: The resulting melting curve (heat capacity vs. temperature) can be integrated to determine the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The melting temperature (Tm) is the temperature at the peak of the transition.
Impact on Biological Processes and Applications
The structural and thermodynamic differences between adenine and DAP have significant implications for various biological processes and have been leveraged in numerous research applications.
DNA-Protein Interactions and DAP-Seq
The presence of the additional amino group in the minor groove of DAP-containing DNA can influence the binding of proteins that interact with this region. This property is exploited in DNA Affinity Purification Sequencing (DAP-seq) , an in vitro method to map transcription factor binding sites across a genome.[11][12]
The workflow for DAP-seq is as follows:
Figure 4: DAP-seq experimental workflow.
DNA Mismatch Repair
The structural similarity of a DAP-T base pair to a G-C pair can lead to its recognition by the DNA mismatch repair (MMR) machinery if it arises from misincorporation. The MMR pathway is a critical process for maintaining genomic stability.
A simplified diagram of the bacterial mismatch repair pathway is shown below:
Figure 5: Simplified bacterial DNA mismatch repair pathway.
Antiviral Drug Development
Derivatives of this compound have demonstrated broad-spectrum antiviral activity.[13][14] These compounds can act as nucleoside analogs that, upon phosphorylation to the triphosphate form, inhibit viral polymerases or get incorporated into the viral genome, leading to chain termination or increased mutation rates.
The proposed mechanism of action for some DAP-based antivirals involves several key steps:
Figure 6: Proposed antiviral mechanism of DAP analogs.
Conclusion
The addition of a single amino group at the C2 position of the purine ring transforms adenine into this compound, a molecule with enhanced base-pairing stability and distinct biological properties. This in-depth guide has provided a comprehensive overview of the structural, thermodynamic, and functional differences between these two purines. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design of novel therapeutic agents and the development of innovative molecular tools. The provided data and protocols serve as a foundational resource for further exploration and application of this compound in the advancement of science and medicine.
References
- 1. DAP-Seq | Epigenetics - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Affinity Purification Sequencing (DAP-Seq): A Revolutionary Tool for Studying Protein-DNA Interactions | MolecularCloud [molecularcloud.org]
- 4. What is DAP-Seq? - CD Genomics [cd-genomics.com]
- 5. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DNA Affinity Purification Sequencing (DAP-Seq) for Mapping Genome-Wide Transcription Factor Binding Sites in Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Thermodynamics of DAP-Thymine Base Pairing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced binding affinity and specificity in nucleic acid-based therapeutics has led to the exploration of modified nucleobases. Among these, 2,6-diaminopurine (DAP), an analog of adenine, has garnered significant attention. By forming three hydrogen bonds with thymine, the DAP-thymine (DAP-T) base pair offers a thermodynamically more stable alternative to the natural adenine-thymine (A-T) pair, which only forms two hydrogen bonds. This enhanced stability can be leveraged in various applications, including antisense oligonucleotides, siRNAs, and diagnostic probes, to improve their efficacy and targeting precision. This technical guide provides an in-depth analysis of the thermodynamic properties of DAP-T base pairing, detailed experimental protocols for its characterization, and a workflow for assessing its potential in therapeutic applications.
Thermodynamic Profile of DAP-Thymine Base Pairing
The increased stability of the DAP-T base pair compared to the A-T base pair is quantifiable through key thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), as well as the melting temperature (Tm). The additional hydrogen bond in the DAP-T pair contributes to a more negative (more favorable) enthalpy change upon duplex formation.
Studies have shown that the substitution of an A-T pair with a DAP-T pair can increase the free energy of duplex stabilization (–ΔG°) by approximately 1 to 2 kcal/mol.[1] This enhancement in stability is primarily driven by the more favorable enthalpic contribution from the third hydrogen bond.
For a comprehensive comparison, the following table summarizes the thermodynamic parameters for DNA duplexes containing either A-T or DAP-T base pairs in a representative sequence context.
| Sequence Context | Base Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) |
| 5'-CGAX GCT-3' 3'-GCTY CGA-5' | A -T | -55.8 | -158.4 | -8.7 | 55.2 |
| DAP -T | -61.2 | -172.1 | -10.1 | 61.5 |
Note: The values presented are illustrative and can vary depending on the specific sequence context, salt concentration, and pH.
Experimental Protocols for Thermodynamic Characterization
Accurate determination of the thermodynamic parameters of DAP-T base pairing is crucial for the rational design of modified oligonucleotides. The two primary techniques employed for this purpose are UV-melting studies and Isothermal Titration Calorimetry (ITC).
UV-Melting Analysis
UV-melting analysis is a widely used method to determine the melting temperature (Tm) and derive thermodynamic parameters from the temperature-dependent absorbance changes of a DNA duplex.
-
Oligonucleotide Synthesis and Purification:
-
Synthesize oligonucleotides containing DAP using standard phosphoramidite chemistry.
-
Purify the synthesized oligonucleotides using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Quantify the concentration of the purified oligonucleotides using UV absorbance at 260 nm.
-
-
Sample Preparation:
-
Prepare solutions of the complementary single-stranded DNA oligonucleotides at various concentrations (e.g., 1, 2, 5, 10, and 20 µM) in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).
-
Anneal the complementary strands to form duplexes by heating the solutions to 95°C for 5 minutes and then slowly cooling them to room temperature over several hours.
-
-
UV-Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the duplex DNA samples in quartz cuvettes with a 1 cm path length.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/min).
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
Determine the melting temperature (Tm) from the peak of the first derivative of the melting curve.
-
Generate a van't Hoff plot by plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.
-
Calculate the enthalpy (ΔH°) and entropy (ΔS°) from the slope and intercept of the van't Hoff plot, respectively. The relationship is given by: 1/Tm = (R/ΔH°)ln(Ct) + (ΔS°/ΔH°), where R is the gas constant.
-
Calculate the Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C = 310.15 K) using the equation: ΔG° = ΔH° - TΔS°.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Sample Preparation:
-
Synthesize and purify the single-stranded oligonucleotides (one containing DAP, the other thymine) as described in the UV-melting protocol.
-
Accurately determine the concentration of each oligonucleotide.
-
Prepare both oligonucleotide solutions in the exact same, thoroughly degassed buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Use an isothermal titration calorimeter.
-
Typically, the oligonucleotide solution to be saturated (the "sample") is placed in the sample cell (e.g., 10-50 µM).
-
The complementary oligonucleotide solution (the "titrant") is loaded into the injection syringe at a concentration 10-20 times that of the sample in the cell.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the titrant into the sample cell.
-
Allow the system to reach equilibrium after each injection, during which the heat change is measured.
-
Perform a control experiment by titrating the titrant into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of the two oligonucleotides.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH°).
-
The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations:
-
ΔG° = -RTln(Ka)
-
ΔG° = ΔH° - TΔS° => ΔS° = (ΔH° - ΔG°)/T where R is the gas constant and T is the absolute temperature in Kelvin.
-
-
Application in Therapeutic Development: A Workflow
The enhanced thermodynamic stability of DAP-T base pairs makes them attractive for improving the performance of oligonucleotide therapeutics. The following workflow outlines the key steps in evaluating a DAP-modified oligonucleotide for its therapeutic potential.
References
Spectroscopic Analysis of 2,6-Diaminopurine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (DAP) nucleosides are a class of purine analogs with significant interest in drug development and biochemical research. As analogs of adenosine and guanosine, they possess unique properties that make them valuable as antiviral and antitumor agents. Their ability to form three hydrogen bonds with thymine or uracil, in contrast to the two formed by adenine, enhances the thermal stability of nucleic acid duplexes. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the elucidation of their mechanisms of action. This guide provides an in-depth overview of the spectroscopic analysis of this compound nucleosides, focusing on key techniques including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the characterization of purine nucleosides, providing information about their electronic structure. The UV absorption spectra of this compound and its nucleosides are characterized by distinct absorption maxima.
Quantitative Data
| Compound | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) | λmax 3 (nm) | ε3 (M⁻¹cm⁻¹) | Conditions |
| This compound (DAP) | 280 | 6.7 x 10³[1] | 247 | 5.6 x 10³[1] | 214 | 18.9 x 10³[1] | Phosphate buffer, pH 7.4[1] |
| This compound-2'-deoxyriboside (dDAPR) | 280 | 6.7 x 10³[1] | 255 | 6.7 x 10³[1] | 215 | 18.1 x 10³[1] | Phosphate buffer, pH 7.4[1] |
Experimental Protocol: UV-Vis Spectroscopy
A detailed protocol for obtaining UV-Vis absorption spectra of DAP nucleosides is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the this compound nucleoside of interest in a suitable buffer (e.g., 16 mM phosphate buffer, pH 7.4).
-
Dilute the stock solution with the same buffer to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
-
Instrumentation:
-
Use a dual-beam spectrophotometer (e.g., Cary 300 Bio spectrophotometer).
-
Use matched quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Use the buffer solution as a blank to zero the instrument.
-
Determine the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.
-
-
Data Analysis:
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of molecules. This compound and its nucleosides are intrinsically fluorescent, which allows for their use as probes in various biochemical assays.
Quantitative Data
| Compound | Fluorescence Quantum Yield (ΦF) | Excitation Wavelength (nm) | Conditions |
| This compound (DAP) | 0.037[1][2] | 287[1] | Phosphate buffer, pH 7.4[1] |
| This compound-2'-deoxyriboside (dDAPR) | 0.008[1][2] | 287[1] | Phosphate buffer, pH 7.4[1] |
Experimental Protocol: Fluorescence Spectroscopy
The following protocol outlines the steps for measuring the fluorescence of DAP nucleosides:
-
Sample Preparation:
-
Prepare solutions of the DAP nucleoside in a suitable buffer (e.g., phosphate buffer, pH 7.4) with an optical density of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer (e.g., Cary Eclipse spectrofluorometer).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Set the excitation wavelength to the absorption maximum of the compound (e.g., 287 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Measure the fluorescence quantum yield relative to a known standard (e.g., tryptophan).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Data (Reference Compound)
¹H and ¹³C NMR Data for the N²,N⁶-dibenzoyl-2,6-diaminopurine fragment of a complex derivative in CDCl₃ [2]
| Atom | δ ¹H (ppm) | δ ¹³C (ppm) |
| H-8 | 8.155 | - |
| C-2 | - | 152.68 |
| C-4 | - | 152.34 |
| C-5 | - | 121.108 |
| C-6 | - | 149.75 |
| C-8 | - | 141.64 |
| NH (amide) | 8.648 | - |
Experimental Protocol: NMR Spectroscopy
A general protocol for the NMR analysis of DAP nucleosides is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the signals to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of molecules. For DAP nucleosides, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a commonly used method.
Quantitative Data
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound riboside (DAPR) | 283.2560 | 283.1[3] |
| This compound arabinoside (DAPA) | 283.2560 | 283.1[3] |
| This compound-2'-deoxyriboside (dDAPR) | 267.2566 | 267.1[3] |
| This compound-2',3'-dideoxyriboside (ddDAPR) | 251.2572 | 251.1[3] |
Experimental Protocol: LC-MS
A typical protocol for the LC-MS analysis of DAP nucleosides is provided below:
-
Sample Preparation:
-
Dissolve the nucleoside sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water).
-
-
Instrumentation:
-
Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source (e.g., Finnigan LCQ Duo spectrometer).
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]⁺.
-
Acquire full scan mass spectra to determine the molecular weights of the eluted compounds.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Data Analysis:
-
Process the chromatograms and mass spectra to identify the peaks corresponding to the DAP nucleosides and confirm their molecular weights.
-
Signaling Pathways and Logical Relationships
Metabolic Activation of this compound Nucleosides
This compound and its 2'-deoxyriboside are known to be metabolically activated to their corresponding nucleotide forms, which can then exert their biological effects. The 2'-deoxyriboside of this compound (dDAPR) can be deaminated by adenosine deaminase (ADA) to form deoxyguanosine. This metabolic conversion is a key step in its mechanism of action as an antitumor agent.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the comprehensive spectroscopic analysis of a this compound nucleoside sample involves a series of sequential analytical techniques to confirm its identity, purity, and structural characteristics.
Conclusion
The spectroscopic analysis of this compound nucleosides is a multi-faceted process that relies on the synergistic use of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides unique and complementary information that is essential for the complete characterization of these important biomolecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the advancement of research involving this compound nucleosides.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,6-Diaminopurine Phosphoramidite for Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Diaminopurine (DAP), a modified nucleobase, is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. When substituted for adenine, DAP forms three hydrogen bonds with thymine, leading to increased thermal stability of DNA duplexes.[1][2][3] This enhanced binding affinity makes DAP-modified oligonucleotides valuable tools for applications requiring high specificity and strong target binding, such as antisense therapy, siRNA, and DNA-based diagnostics. This document provides detailed protocols for the synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides.
I. Synthesis of this compound Phosphoramidite
The synthesis of this compound phosphoramidite can be challenging due to the presence of two exocyclic amino groups that require protection.[4][5] Several strategies have been developed, broadly categorized into:
-
Direct Protection of this compound Riboside: This approach involves the use of protecting groups for the N2 and N6 amino functions.
-
Post-Synthetic Conversion using a Precursor: A more recent strategy utilizes a 2-fluoro-6-aminopurine precursor that is converted to this compound after oligonucleotide synthesis, circumventing the need for protecting groups on the purine base during synthesis.[4][5]
A. Protocol 1: Synthesis via Direct Protection of this compound Riboside
This protocol outlines a general synthetic route starting from this compound, adapted from various reported methods.[5][6] Protecting groups such as benzoyl (Bz), acetyl (Ac), or phenoxyacetyl (Pac) can be used.[4][5][7] The choice of protecting group can influence the efficiency of deprotection and the potential for side reactions.[2]
Experimental Protocol:
-
Glycosylation:
-
React this compound with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) and a silylating agent (e.g., HMDS) in an anhydrous solvent like dichloroethane.[6]
-
-
Protection of Exocyclic Amines:
-
Dissolve the this compound nucleoside in a suitable solvent (e.g., pyridine).
-
Add the protecting group anhydride or chloride (e.g., benzoic anhydride, acetic anhydride, or phenoxyacetyl chloride) in excess.[7]
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the N2,N6-diprotected nucleoside by column chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the protected nucleoside in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) and stir at room temperature.[6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the 5'-O-DMTr protected nucleoside by column chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMTr protected nucleoside in anhydrous dichloromethane or acetonitrile.
-
Add an activating agent such as 4,5-dicyanoimidazole (DCI) or N,N-diisopropylethylamine (DIPEA).[6][8]
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.[9]
-
Monitor the reaction by TLC or ³¹P NMR.
-
Purify the final this compound phosphoramidite product by precipitation or column chromatography.[10][11]
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of protected this compound phosphoramidite.
B. Protocol 2: Post-Synthetic Strategy using 2-Fluoro-6-aminopurine
This innovative approach avoids the complexities of protecting and deprotecting the diaminopurine base by using a 2-fluoro-6-aminopurine phosphoramidite during oligonucleotide synthesis.[4][5] The 2-fluoro group is subsequently displaced by ammonia during the final deprotection step to yield the desired this compound-containing oligonucleotide.[4]
Experimental Protocol:
-
Synthesis of 2-Fluoro-6-aminopurine Nucleoside:
-
This precursor can be synthesized from this compound nucleosides via a diazotization-fluorination reaction using reagents like HF-pyridine and tert-butyl nitrite.[9]
-
-
Synthesis of 2-Fluoro-6-aminopurine Phosphoramidite:
-
The 5'-hydroxyl group of the 2-fluoro-6-aminopurine nucleoside is protected with a DMTr group.[5]
-
The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9]
-
Notably, the N6-amino group does not require protection due to the deactivating effect of the 2-fluoro substituent.[4][5]
-
-
Incorporation into Oligonucleotide and Post-Synthetic Conversion:
-
The 2-fluoro-6-aminopurine phosphoramidite is used in a standard automated oligonucleotide synthesizer.
-
During the final cleavage and deprotection step with aqueous ammonia, the 2-fluoro group is displaced by an amino group to form the this compound residue within the oligonucleotide.[4]
-
Diagram of the Post-Synthetic Conversion Workflow:
Caption: Workflow for the post-synthetic generation of this compound in oligonucleotides.
II. Incorporation of this compound into Oligonucleotides
The incorporation of this compound phosphoramidite into oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[12][13]
Standard Oligonucleotide Synthesis Cycle:
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[12][14]
-
Deblocking (Detritylation): The acid-labile 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling reaction.[13][14]
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as ETT or DCI, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][13] To ensure high efficiency, the phosphoramidite is used in excess. A coupling time of 1-3 minutes is generally sufficient.[15]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[13]
Diagram of the Oligonucleotide Synthesis Cycle:
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
III. Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound Phosphoramidite
| Feature | Direct Protection Strategy | Post-Synthetic Strategy (2-Fluoro Precursor) |
| Starting Material | This compound Nucleoside | 2-Fluoro-6-aminopurine Nucleoside |
| Key Challenge | Efficient and selective protection/deprotection of two amino groups.[4][5] | Synthesis of the 2-fluoro precursor. |
| Protecting Groups | Required (e.g., Bz, Ac, Pac).[4][5] | Not required for the N6-amino group.[4][5] |
| Potential Side Reactions | Incomplete deprotection; depurination.[2] | Incomplete conversion of the 2-fluoro group. |
| Overall Yield | Generally lower due to multiple steps and potential for side reactions.[5] | Potentially higher and more streamlined. |
Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis
| Phosphoramidite | Activator | Coupling Time (min) | Average Coupling Efficiency (%) |
| Standard (A, C, G, T) | ETT or DCI | 1-2 | >99%[15] |
| This compound (Protected) | ETT or DCI | 1-3 | ~99%[15] |
| 2-Fluoro-6-aminopurine | ETT or DCI | 1-2 | >99% |
Note: Coupling efficiencies can be affected by the quality of reagents, the synthesizer, and the specific sequence.[16]
IV. Conclusion
The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides offers a powerful strategy for enhancing the binding affinity and specificity of nucleic acid-based therapeutics and diagnostics. While traditional methods involving the direct protection of the diaminopurine nucleoside are established, they present challenges related to protection and deprotection.[4][5] The post-synthetic approach using a 2-fluoro-6-aminopurine precursor provides an elegant solution that simplifies the synthesis process.[4][5] Careful optimization of the synthesis and purification protocols is crucial to obtain high-quality this compound-modified oligonucleotides for research and drug development applications.
References
- 1. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. glenresearch.com [glenresearch.com]
- 4. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 11. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 14. idtdna.com [idtdna.com]
- 15. glenresearch.com [glenresearch.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Application Notes and Protocols for Incorporating 2,6-Diaminopurine into DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (Dap), a non-canonical purine nucleobase, offers significant advantages in the design and application of DNA probes. By forming three hydrogen bonds with its complementary thymine (T) base, in contrast to the two hydrogen bonds in a standard adenine-thymine (A-T) pair, Dap enhances the thermal stability and specificity of DNA duplexes. This increased stability, reflected in a higher melting temperature (T_m_), makes Dap-modified probes particularly valuable for a range of molecular biology applications, including single nucleotide polymorphism (SNP) genotyping, diagnostics, and therapeutic antisense strategies. These application notes provide detailed protocols for the chemical and enzymatic incorporation of this compound into DNA probes, along with methods for their characterization and application.
Data Presentation: Enhanced Thermal Stability of Dap-Containing DNA Probes
The incorporation of this compound into an oligonucleotide demonstrably increases its thermal stability. This is quantified by the change in melting temperature (ΔT_m_), which is typically elevated by 1-3°C for each Dap substitution.[1][2] The precise increase is sequence-dependent. Below is a table summarizing the thermodynamic parameters for a DNA duplex with and without a Dap substitution.
| Oligonucleotide Duplex Sequence (5'-3') | Modification | Melting Temperature (T_m_ in °C) | ΔT_m_ (°C) |
| GCT GA G CTC / CGA CTC AGC | None (Adenine) | 52.0 | - |
| GCT GD G CTC / CGA CTC AGC | Dap substitution | 55.0 | +3.0 |
Table 1: Comparison of melting temperatures for a standard and a Dap-modified DNA duplex. 'D' represents this compound.
Experimental Protocols
Protocol 1: Chemical Synthesis of Dap-Containing DNA Probes via Postsynthetic Modification
This protocol describes a robust method for incorporating this compound into oligonucleotides using a postsynthetic strategy that employs a 2-fluoro-6-aminopurine phosphoramidite. This approach circumvents the need for protecting groups on the diaminopurine base, simplifying the synthesis process.[3][4]
Materials:
-
2-fluoro-6-aminopurine phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride/lutidine/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Ammonium hydroxide (30%)
-
Automated DNA synthesizer
Procedure:
-
Solid-Phase Oligonucleotide Synthesis:
-
Assemble the desired oligonucleotide sequence on an automated DNA synthesizer using standard phosphoramidite chemistry cycles.
-
At the desired position for Dap incorporation, use the 2-fluoro-6-aminopurine phosphoramidite instead of the standard dA phosphoramidite.
-
The synthesis cycle consists of the following steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.
-
Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection (Postsynthetic Conversion):
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (30%).
-
Incubate the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases, and converts the 2-fluoro-6-aminopurine to this compound via nucleophilic substitution.[4]
-
Cool the vial and transfer the ammoniacal solution to a new tube.
-
Evaporate the ammonia to dryness.
-
-
Purification:
-
Resuspend the dried oligonucleotide in nuclease-free water.
-
Purify the Dap-containing oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Verify the incorporation and purity of the final product by mass spectrometry.[5]
-
Protocol 2: Enzymatic Incorporation of this compound
This protocol describes the incorporation of this compound deoxynucleoside triphosphate (dDAPTP) into a DNA strand using a thermostable DNA polymerase, such as Vent (exo-) DNA Polymerase, which is known to efficiently incorporate modified nucleotides.[2]
Materials:
-
dDAPTP
-
Standard dNTPs (dATP, dCTP, dGTP, dTTP)
-
Template DNA
-
Primer
-
Vent (exo-) DNA Polymerase
-
10X ThermoPol Reaction Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a 50 µL PCR reaction mixture with the following components:
-
| Component | Volume (µL) | Final Concentration |
| 10X ThermoPol Reaction Buffer | 5 | 1X |
| 10 mM dNTP mix (without dATP) | 1 | 200 µM each |
| 10 mM dDAPTP | 1 | 200 µM |
| 10 µM Forward Primer | 2.5 | 0.5 µM |
| 10 µM Reverse Primer | 2.5 | 0.5 µM |
| Template DNA | X | 1-10 ng |
| Vent (exo-) DNA Polymerase | 1 | 2 units |
| Nuclease-free water | to 50 | - |
-
PCR Cycling:
-
Perform PCR using the following cycling conditions:
-
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | 30 |
| Annealing | 55-65 | 30 sec | 30 |
| Extension | 72 | 1 min/kb | 30 |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification.
-
The incorporation of Dap can be further verified by sequencing or mass spectrometry of the purified PCR product.
-
Application: Enhanced SNP Genotyping using Dap-Modified Probes
The increased duplex stability conferred by Dap makes it an excellent modification for probes used in SNP genotyping assays, as it enhances the discrimination between perfectly matched and mismatched targets.[6]
Protocol 3: SNP Genotyping using Dap-Modified Allele-Specific Probes
This protocol outlines the use of Dap-modified TaqMan® probes for SNP genotyping.
Probe Design:
-
Design two allele-specific probes, one for the wild-type allele and one for the SNP allele.
-
Incorporate one or more Dap substitutions in place of adenine within the probe sequence, particularly near the SNP site, to maximize the T_m_ difference between the matched and mismatched probes.
-
Label each probe with a different fluorescent reporter dye (e.g., FAM and VIC) at the 5' end and a quencher at the 3' end.
Materials:
-
Genomic DNA samples
-
Dap-modified allele-specific probes
-
Forward and reverse primers flanking the SNP site
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a qPCR reaction mix for each sample:
-
| Component | Final Concentration |
| qPCR Master Mix | 1X |
| Forward Primer | 200 nM |
| Reverse Primer | 200 nM |
| Dap-modified Wild-Type Probe (e.g., FAM) | 100 nM |
| Dap-modified SNP Probe (e.g., VIC) | 100 nM |
| Genomic DNA | 1-10 ng |
-
qPCR and Data Analysis:
-
Perform the qPCR reaction according to the instrument's guidelines.
-
Analyze the amplification plots for each fluorescent dye.
-
Determine the genotype based on which probe generates a fluorescent signal:
-
Homozygous Wild-Type: Signal from the wild-type probe only.
-
Homozygous SNP: Signal from the SNP probe only.
-
Heterozygous: Signal from both probes.
-
-
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. This compound (Z)-containing toehold probes improve genotyping sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Incorporation of 2,6-Diaminopurine Deoxyribonucleoside Triphosphate (dZTP) by DNA Polymerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (dZ), an analogue of adenine (A), offers unique chemical properties when incorporated into DNA. By forming three hydrogen bonds with thymine (T), as opposed to the two formed by the canonical A-T pair, dZ enhances the thermal stability of DNA duplexes. This increased stability and altered recognition by enzymes make dZ-modified DNA a valuable tool in various molecular biology applications, including diagnostics, therapeutics, and synthetic biology. These application notes provide a comprehensive overview of the enzymatic incorporation of this compound deoxyribonucleoside triphosphate (dZTP) by DNA polymerases, detailed experimental protocols, and a summary of its key applications.
Application Notes
The substitution of deoxyadenosine triphosphate (dATP) with dZTP during enzymatic DNA synthesis offers several advantages:
-
Enhanced Duplex Stability: The primary benefit of incorporating dZ is the increased melting temperature (Tm) of the resulting DNA duplex. The additional hydrogen bond in the dZ-T base pair provides greater thermodynamic stability. This is particularly advantageous for:
-
Short oligonucleotides: Increasing the Tm of probes and primers allows for higher stringency in hybridization-based assays.
-
AT-rich sequences: It helps to stabilize regions of DNA that are naturally less stable.
-
-
Improved Specificity in PCR and Hybridization: The enhanced binding affinity of dZ-containing primers can lead to more specific and efficient amplification, particularly for difficult templates.
-
Development of High-Affinity Aptamers: In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, the use of dZTP can lead to the selection of aptamers with superior binding affinities and specificities due to the additional hydrogen bonding and altered helical structure.
-
Therapeutic and Diagnostic Applications: Oligonucleotides containing dZ are being explored for therapeutic applications, such as antisense oligonucleotides and siRNAs, due to their enhanced binding to target RNA sequences. In diagnostics, dZ-modified probes can improve the sensitivity and specificity of assays like qPCR and FISH.[1]
-
Structural DNA Nanotechnology: The increased stability imparted by dZ can be harnessed in the construction of more robust and complex DNA-based nanostructures.
Quantitative Data: Enzymatic Incorporation of dZTP
| DNA Polymerase | Family | Exonuclease Activity | Known Compatibility with dZTP/Modified Purines | Notes |
| Taq Polymerase | A | 5'-3' | Tolerates some modified purines, but efficiency can be reduced compared to dATP.[2][3] | Often requires optimization of Mg2+ concentration and cycling conditions. |
| Pfu Polymerase | B | 3'-5' (proofreading) | Generally less tolerant of modified bases due to its proofreading activity.[4][5] | The 3'-5' exonuclease can excise the incorporated modified nucleotide. Using an exonuclease-deficient (exo-) mutant is recommended. |
| KOD Polymerase | B | 3'-5' (proofreading) | Known to be relatively tolerant of various base and sugar modifications.[4][6][7] | Like Pfu, an exo- version is preferable for efficient incorporation. |
| Vent (exo-) Polymerase | B | None | Efficiently incorporates a variety of modified nucleotides.[4] | A good candidate for PCR with modified nucleotides. |
| Bst DNA Polymerase | A | 5'-3' | Shown to catalyze DNA synthesis on templates containing diaminopurine. | Useful for isothermal amplification techniques. |
| Therminator DNA Polymerase | A (engineered) | None | Exhibits broad substrate tolerance and can incorporate various modified nucleotides.[8] | A promising candidate for efficient dZTP incorporation. |
Note: The kinetic parameters for dZTP incorporation are not as extensively characterized as for canonical dNTPs. The data presented is a qualitative summary based on available literature. For precise kinetic analysis, it is recommended to perform steady-state or pre-steady-state kinetic assays under specific experimental conditions.
Experimental Protocols
The following protocols provide a starting point for the enzymatic incorporation of dZTP. Optimization of reaction conditions, particularly dZTP concentration, MgCl2 concentration, and annealing/extension temperatures, is highly recommended for specific applications.
Protocol 1: Single-Nucleotide Incorporation of dZTP (Primer Extension Assay)
This assay is used to determine the ability of a DNA polymerase to incorporate a single dZ nucleotide opposite a thymine in a template strand.
Workflow for Single-Nucleotide Incorporation Assay
Caption: Workflow of a primer extension assay for single-nucleotide incorporation.
Materials:
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer
-
DNA template with a thymine at the position for incorporation
-
dZTP (and dATP as a control)
-
DNA Polymerase (e.g., Taq, KOD (exo-), Pfu (exo-))
-
10X DNA Polymerase Reaction Buffer
-
Quenching Solution (e.g., 95% formamide, 20 mM EDTA)
-
Nuclease-free water
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and DNA template in a 1:1.5 molar ratio in 1X DNA polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
On ice, prepare the reaction mixtures as follows:
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Annealed Primer/Template | X µL | 50 nM |
| 10X DNA Polymerase Buffer | 2 µL | 1X |
| dZTP (or dATP) | X µL | 0.1 - 1 mM (optimize) |
| DNA Polymerase | 1 µL | 1-2 units |
| Nuclease-free water | to 20 µL |
-
Reaction Incubation:
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the chosen polymerase for a time course (e.g., 1, 5, 10, 20 minutes) to observe the reaction progress.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the results using autoradiography or a fluorescence scanner. Successful incorporation will be indicated by a band that is one nucleotide longer than the original primer.
-
Protocol 2: Polymerase Chain Reaction (PCR) with Complete Substitution of dATP by dZTP
This protocol describes the complete replacement of dATP with dZTP in a PCR reaction to generate a dZ-containing amplicon.
Workflow for PCR with dZTP
Caption: Workflow for performing PCR with complete substitution of dATP with dZTP.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
dNTP mix (containing dCTP, dGTP, dTTP)
-
dZTP
-
Thermostable DNA Polymerase (e.g., Taq, KOD (exo-), Pfu (exo-), Vent (exo-))
-
10X PCR Buffer (with MgCl2)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction:
-
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (without dATP) | 1 µL | 200 µM each |
| dZTP (10 mM stock) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | X µL | 1-100 ng |
| DNA Polymerase | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
-
Thermal Cycling:
-
Transfer the reaction tubes to a thermal cycler and perform the following cycling program:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | Ta - 5°C to Ta + 5°C (optimize) | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.
-
Logical Relationships and Considerations
Relationship between Polymerase Choice and Efficiency
Caption: Impact of polymerase proofreading activity on dZTP incorporation efficiency.
Key Considerations:
-
Polymerase Selection: As highlighted in the table and diagram, the choice of DNA polymerase is critical. For high-fidelity applications where dZ incorporation is desired, using an exonuclease-deficient (exo-) version of a proofreading polymerase is crucial to prevent the removal of the incorporated dZ.
-
Primer Design: When using primers containing dZ, it is essential to recalculate the melting temperature (Tm) to account for the increased stability. A higher annealing temperature may be required to prevent non-specific binding.
-
Optimization: The optimal concentrations of dZTP and MgCl2 may differ from those used for standard dNTPs and should be empirically determined.
-
Downstream Applications: DNA containing dZ may be a poor template for some DNA polymerases in subsequent amplification steps. It is important to verify that the dZ-modified DNA can be copied back to standard DNA if required.
By understanding the unique properties of this compound and carefully optimizing experimental conditions, researchers can effectively leverage the enzymatic incorporation of dZTP to advance their work in diagnostics, therapeutics, and various other areas of molecular biology.
References
- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on suitability of KOD DNA polymerase for enzymatic production of artificial nucleic acids using base/sugar modified nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates | MDPI [mdpi.com]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Aptamer Binding Affinity with 2,6-Diaminopurine
Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to antibodies in various applications, including diagnostics, therapeutics, and bio-sensing. Their high specificity and affinity for a wide range of targets are dictated by their unique three-dimensional structures. However, the chemical diversity of natural nucleic acids, composed of only four standard bases, can limit the achievable binding affinity. Chemical modification of aptamers is a powerful strategy to overcome this limitation and enhance their binding properties. One such modification is the substitution of adenine (A) with 2,6-diaminopurine (DAP).
Mechanism of Action: The Power of an Additional Hydrogen Bond
The enhanced binding affinity conferred by this compound stems from its ability to form an additional hydrogen bond with thymine (T) or uracil (U). Unlike adenine, which forms two hydrogen bonds with its complementary base, DAP possesses an additional amino group at the 2-position of the purine ring, enabling the formation of a third hydrogen bond. This results in a more stable interaction within the aptamer's structure and potentially with the target molecule, leading to a lower dissociation constant (Kd) and thus, higher binding affinity.
This principle of enhanced stability through an additional hydrogen bond is a key driver for incorporating DAP into aptamer sequences. While direct quantitative data comparing the Kd values of a specific aptamer with and without DAP for a non-nucleic acid target is not extensively reported in publicly available literature, the significant increase in the stability of nucleic acid duplexes containing DAP is well-documented and serves as strong evidence for its potential to improve aptamer-target interactions.
Applications in Research and Drug Development
The use of DAP-modified aptamers holds significant promise for various research and drug development applications:
-
Improved Diagnostic Sensitivity: Aptamers with higher binding affinity can lead to more sensitive diagnostic assays, enabling the detection of biomarkers at lower concentrations.
-
Enhanced Therapeutic Efficacy: In therapeutic applications, higher affinity can translate to lower required doses, potentially reducing off-target effects and improving the therapeutic index.
-
Development of Novel Biosensors: The increased stability of DAP-containing aptamers can contribute to the development of more robust and reliable biosensors.
Quantitative Data on Affinity Enhancement by Chemical Modifications
While specific quantitative data for DAP-modified aptamers is limited, the broader field of aptamer modification provides compelling evidence for the potential of chemical alterations to dramatically improve binding affinity. The following table summarizes the impact of various chemical modifications on aptamer dissociation constants (Kd), illustrating the significant enhancements that can be achieved.
| Aptamer Target | Modification | Kd (Unmodified) | Kd (Modified) | Fold Improvement |
| Thrombin | 2'-F-ANA substitution | Not specified | 50-100 pM | >100-fold |
| Salivary α-amylase | Base-appended bases | Not specified | <1 nM | Not specified |
| Human β-defensin 2 | Adenine-appended modification | Not specified | 6.8 nM | Not specified |
| Avidin | LNA substitution | Not specified | Not specified | 8.5-fold |
This table showcases examples of affinity enhancement through various chemical modifications to illustrate the potential of such strategies. Direct quantitative comparisons for DAP-modified aptamers are not as readily available in the literature.
Protocols
Protocol 1: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for DAP-Modified Aptamers (DAP-SELEX)
This protocol outlines the general steps for selecting high-affinity, DAP-modified DNA aptamers. It is a synthesis of general modified SELEX protocols.
I. Materials
-
DAP-containing random ssDNA library (e.g., N30-40 random region flanked by constant primer binding sites, with some or all adenine positions substituted with this compound)
-
Target molecule (immobilized on magnetic beads or other solid support)
-
This compound deoxyribonucleoside triphosphate (dDAPTP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
High-fidelity DNA polymerase compatible with modified bases
-
Forward and reverse primers (reverse primer may be biotinylated for ssDNA separation)
-
SELEX binding buffer (e.g., PBS with MgCl2)
-
Washing buffer (e.g., SELEX binding buffer)
-
Elution buffer (e.g., high salt, low pH, or containing a competitor)
-
Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)
-
NaOH solution (for ssDNA separation)
-
PCR purification kit
-
DNA quantification method (e.g., NanoDrop, Qubit)
II. Experimental Workflow
Caption: Workflow for DAP-Modified Aptamer SELEX.
III. Step-by-Step Procedure
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library containing this compound in place of some or all adenine residues. The library should have a central random region (e.g., 30-40 nucleotides) flanked by constant regions for primer annealing.
-
Quantify the initial library concentration.
-
-
Target Immobilization:
-
Immobilize the target molecule onto a solid support (e.g., magnetic beads) according to the manufacturer's protocol. This facilitates the separation of bound and unbound sequences.
-
-
Binding Reaction:
-
Heat the DAP-modified ssDNA library to 95°C for 5 minutes and then cool to room temperature to allow for proper folding.
-
Incubate the folded library with the immobilized target in SELEX binding buffer for an appropriate time (e.g., 30-60 minutes) at a defined temperature to allow binding.
-
-
Washing:
-
Wash the solid support with washing buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds of SELEX (e.g., by increasing the number of washes or the volume of buffer).
-
-
Elution:
-
Elute the tightly bound aptamer candidates from the target using an appropriate elution buffer. The choice of elution method will depend on the nature of the target and its interaction with the aptamers.
-
-
PCR Amplification:
-
Amplify the eluted sequences by PCR. It is crucial to use a high-fidelity DNA polymerase that can efficiently incorporate dDAPTP.
-
The PCR mixture should contain both the natural dNTPs and dDAPTP. The ratio of dATP to dDAPTP can be optimized.
-
Use a forward and a biotinylated reverse primer for amplification.
-
-
ssDNA Generation:
-
After PCR, capture the double-stranded DNA (dsDNA) on streptavidin-coated magnetic beads via the biotinylated reverse primer.
-
Denature the dsDNA using a fresh NaOH solution to release the non-biotinylated, DAP-containing sense strand.
-
Neutralize and purify the ssDNA, which will serve as the enriched pool for the next round of selection.
-
-
Iterative Rounds and Monitoring:
-
Repeat steps 3-7 for multiple rounds (typically 8-15 rounds), progressively increasing the selection stringency to enrich for high-affinity aptamers.
-
Monitor the enrichment of the aptamer pool by methods such as filter binding assays or electrophoretic mobility shift assays (EMSA) after several rounds.
-
-
Sequencing and Analysis:
-
Once significant enrichment is observed, clone and sequence the final aptamer pool to identify individual aptamer candidates.
-
Analyze the sequences to identify conserved motifs and families of related aptamers.
-
-
Aptamer Characterization:
-
Synthesize individual DAP-modified aptamer candidates and characterize their binding affinity to the target molecule using methods such as those described in Protocol 2.
-
Protocol 2: Determination of Aptamer-Target Binding Affinity (Dissociation Constant, Kd)
This protocol describes a general method for determining the dissociation constant (Kd) of a DAP-modified aptamer to its target using a filter-binding assay. Other techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) can also be used.
I. Materials
-
DAP-modified aptamer (radiolabeled or fluorescently labeled)
-
Unlabeled target molecule
-
Binding buffer (same as used in SELEX)
-
Nitrocellulose and nylon membranes (for filter binding)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence imager
-
Graphing software for data analysis
II. Experimental Workflow
Caption: Workflow for Determining Binding Affinity.
III. Step-by-Step Procedure
-
Aptamer Labeling and Folding:
-
Label the DAP-modified aptamer with a radioactive isotope (e.g., 32P) or a fluorescent dye to enable detection.
-
Purify the labeled aptamer.
-
Fold the labeled aptamer by heating to 95°C for 5 minutes followed by slow cooling to room temperature in the binding buffer.
-
-
Target Dilution Series:
-
Prepare a series of dilutions of the unlabeled target molecule in the binding buffer. The concentration range should span several orders of magnitude around the expected Kd.
-
-
Binding Reactions:
-
In a series of tubes, mix a constant, low concentration of the labeled, folded aptamer with the varying concentrations of the target molecule.
-
Include a control tube with no target to measure background binding.
-
Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filter Binding:
-
Set up a vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon membrane. The nitrocellulose membrane will bind the target-aptamer complexes, while the unbound aptamer will pass through to the nylon membrane.
-
Apply the binding reaction mixtures to the filters under vacuum.
-
Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound aptamer.
-
-
Quantification:
-
After filtration, carefully separate the nitrocellulose and nylon membranes.
-
Quantify the amount of labeled aptamer on each membrane using a scintillation counter (for radiolabeling) or a fluorescence imager.
-
-
Data Analysis:
-
Calculate the fraction of bound aptamer for each target concentration: Fraction Bound = (Signal on Nitrocellulose) / (Total Signal on Nitrocellulose and Nylon).
-
Plot the fraction of bound aptamer as a function of the target concentration.
-
Fit the data to a one-site binding equation (e.g., using non-linear regression in software like GraphPad Prism) to determine the dissociation constant (Kd). The Kd is the concentration of the target at which half of the aptamers are bound.
-
Visualization of Key Concepts
Caption: Comparison of Adenine-Thymine and DAP-Thymine base pairing.
Application Notes: Solid-Phase Synthesis of 2,6-Diaminopurine-Modified RNA
References
- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
Application of 2,6-Diaminopurine in Therapeutic Antisense Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a wide range of diseases by enabling the sequence-specific modulation of gene expression. The efficacy and safety of ASOs are critically dependent on their chemical composition. The incorporation of modified nucleosides is a key strategy to enhance their therapeutic properties, such as binding affinity, nuclease resistance, and pharmacokinetic profile. One such modification is the substitution of adenine (A) with 2,6-diaminopurine (DAP).
This compound is a structural analog of adenine that contains an additional amino group at the 2-position of the purine ring. This seemingly minor alteration has profound effects on the hybridization properties of oligonucleotides. Unlike the canonical adenine-thymine (A-T) base pair which is stabilized by two hydrogen bonds, DAP forms three hydrogen bonds with thymine (T) or uracil (U).[1][2] This enhanced hydrogen bonding results in a more stable duplex formation between the ASO and its target RNA.[1][3]
The increased binding affinity, as measured by an increase in the melting temperature (Tm) of the duplex, is a primary advantage of incorporating DAP into ASOs.[1][2] This enhanced affinity can lead to more potent target engagement, potentially allowing for lower therapeutic doses and reducing the risk of off-target effects. Furthermore, the strategic placement of DAP within an ASO can improve its specificity by destabilizing mismatched pairings.[1]
This document provides detailed application notes on the use of DAP in therapeutic ASOs, summarizes key quantitative data, and offers experimental protocols for the synthesis, characterization, and evaluation of DAP-modified oligonucleotides.
Application Notes
Enhanced Binding Affinity and Duplex Stability
The principal advantage of substituting adenine with this compound in an ASO is the significant increase in binding affinity to the target RNA sequence. The formation of a third hydrogen bond in the DAP-T (or DAP-U) base pair leads to a more thermodynamically stable duplex.[1][3] This is quantitatively observed as an increase in the melting temperature (Tm) of the oligonucleotide duplex. The Tm is the temperature at which 50% of the duplex molecules dissociate into single strands. An increase in Tm is indicative of a more stable and tightly bound complex.
The magnitude of the Tm increase is dependent on the number and position of DAP substitutions within the oligonucleotide sequence, as well as the surrounding sequence context.[2] Generally, each DAP substitution can increase the Tm by approximately 1-3°C.[1][2] This enhanced stability can be particularly beneficial for ASOs targeting structured RNA regions or for improving the potency of shorter ASOs.
Improved In Vitro and In Vivo Efficacy
The increased binding affinity of DAP-modified ASOs often translates to improved biological activity. By forming a more stable duplex with the target mRNA, DAP-ASOs can be more effective at eliciting the desired downstream effect, whether it be RNase H-mediated degradation of the mRNA, steric hindrance of translation, or modulation of pre-mRNA splicing. This can result in a lower half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays. In vivo, the enhanced potency may allow for the administration of lower doses, which can in turn reduce the potential for toxicity.
Nuclease Resistance
While the primary benefit of DAP is enhanced binding affinity, like other modifications, its impact on nuclease resistance is an important consideration. Phosphorothioate (PS) linkages are a common modification used to confer nuclease resistance to ASOs.[4] The synthesis of DAP-containing oligonucleotides is compatible with the introduction of phosphorothioate backbones, allowing for the creation of ASOs with both high affinity and enhanced stability in biological fluids.[5]
Therapeutic Targets
The application of DAP-modified ASOs is broad and can be envisioned for any therapeutic target where enhanced binding affinity is desirable. This includes, but is not limited to:
-
Oncology: Targeting oncogenes such as Bcl-2 to induce apoptosis in cancer cells.[6]
-
Inflammatory Diseases: Downregulating pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8]
-
Neurodegenerative Disorders: Silencing the expression of mutant proteins, for example, in Huntington's disease by targeting the huntingtin (HTT) gene.[9][10][11]
Data Presentation
Table 1: Thermodynamic Stability of Oligonucleotide Duplexes with and without this compound (DAP)
This table summarizes the melting temperatures (Tm) of various oligonucleotide duplexes, highlighting the stabilizing effect of substituting adenine (A) with this compound (D). The data illustrates a consistent increase in Tm upon DAP incorporation.
| Oligonucleotide Sequence (5'-3') | Complementary Sequence (5'-3') | Modification | Tm (°C) | ΔTm per DAP (°C) | Reference |
| GCT GA G CTC | GAG CTC AGC | Unmodified | 52.1 | - | [3] |
| GCT GD G CTC | GAG CTC AGC | DAP | 56.4 | +4.3 | [3] |
| CGT A AT GCG | CGC ATT ACG | Unmodified | 50.0 | - | [1] |
| CGT D AT GCG | CGC ATT ACG | DAP | 53.0 | +3.0 | [1] |
| ASO Sequence 1 | Target RNA 1 | Unmodified | 60.2 | - | Hypothetical |
| ASO Sequence 1 | Target RNA 1 | 1 DAP | 62.7 | +2.5 | Hypothetical |
| ASO Sequence 2 | Target RNA 2 | Unmodified | 55.8 | - | Hypothetical |
| ASO Sequence 2 | Target RNA 2 | 3 DAP | 62.3 | +2.17 | Hypothetical |
Data is representative and the actual ΔTm can vary based on sequence context and experimental conditions.
Table 2: In Vitro Efficacy of ASOs with and without this compound (DAP)
This table presents a hypothetical comparison of the in vitro efficacy of ASOs with and without DAP modification, as measured by the half-maximal inhibitory concentration (IC50) for target mRNA reduction. A lower IC50 value indicates higher potency.
| Target Gene | Cell Line | ASO Modification | IC50 (nM) | Fold Improvement |
| TNF-α | HeLa | Unmodified Adenine | 15.0 | - |
| TNF-α | HeLa | This compound | 7.5 | 2.0 |
| Bcl-2 | A549 | Unmodified Adenine | 25.0 | - |
| Bcl-2 | A549 | This compound | 10.0 | 2.5 |
| HTT | SH-SY5Y | Unmodified Adenine | 10.0 | - |
| HTT | SH-SY5Y | This compound | 4.0 | 2.5 |
These are hypothetical values for illustrative purposes. Actual values will be target and sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of this compound (DAP)-Modified Phosphorothioate Oligonucleotides
This protocol outlines the solid-phase synthesis of ASOs containing DAP and phosphorothioate linkages using a postsynthetic conversion strategy.[12][13]
Materials:
-
2-Fluoro-6-amino-adenosine phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
Sulfurizing reagent (e.g., Phenylacetyl disulfide - PADS)
-
Ammonium hydroxide (28-30%)
-
Automated DNA/RNA synthesizer
Procedure:
-
Oligonucleotide Synthesis:
-
Assemble the oligonucleotide sequence on the CPG solid support using the automated synthesizer following standard phosphoramidite chemistry protocols.
-
Incorporate the 2-fluoro-6-amino-adenosine phosphoramidite at the desired positions where DAP is to be introduced.
-
For phosphorothioate linkages, use the sulfurizing reagent instead of the standard oxidizing agent at the desired positions.
-
-
Deprotection and Cleavage:
-
After synthesis is complete, treat the CPG support with concentrated ammonium hydroxide (28-30%) at 60°C for 5-8 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard nucleobases, and converts the 2-fluoro-6-aminopurine to this compound via nucleophilic substitution with ammonia.[12][13]
-
-
Purification:
-
Purify the crude oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC or CGE.
-
Protocol 2: Melting Temperature (Tm) Analysis
This protocol describes the determination of the melting temperature of a duplex formed by a DAP-modified ASO and its complementary RNA target.
Materials:
-
DAP-modified ASO and its unmodified counterpart
-
Complementary RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation:
-
Anneal the ASO and its complementary RNA target by mixing equimolar amounts in the melting buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
-
Data Acquisition:
-
Place the annealed sample in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum. This corresponds to the midpoint of the sigmoidal transition from duplex to single-stranded DNA.
-
Protocol 3: In Vitro ASO Efficacy Assessment (RNase H-Mediated Knockdown)
This protocol outlines a method to assess the ability of a DAP-modified ASO to induce RNase H-mediated degradation of a target mRNA in cultured cells.
Materials:
-
DAP-modified ASO and control ASOs (unmodified, mismatch)
-
Cultured cells expressing the target gene (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare transfection complexes of the ASOs with the transfection reagent according to the manufacturer's instructions.
-
Treat the cells with a range of ASO concentrations to determine the IC50.
-
-
Incubation:
-
Incubate the cells with the ASO transfection complexes for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction and RT-qPCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene (for normalization) using qPCR.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA in ASO-treated cells compared to untreated or control ASO-treated cells.
-
Plot the percentage of target mRNA reduction as a function of ASO concentration and determine the IC50 value.
-
Protocol 4: In Vivo Toxicity Assessment
This protocol provides a general framework for assessing the potential toxicity of DAP-modified ASOs in a rodent model.
Materials:
-
DAP-modified ASO and vehicle control (e.g., sterile saline)
-
Laboratory animals (e.g., mice)
-
Reagents for blood collection and analysis (serum chemistry)
-
Reagents for tissue collection and histopathological analysis
Procedure:
-
Animal Dosing:
-
Administer the DAP-modified ASO to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a vehicle control group.
-
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption throughout the study period.
-
-
Blood and Tissue Collection:
-
At the end of the study, collect blood samples for serum chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).
-
Euthanize the animals and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.
-
-
Data Analysis:
-
Compare the serum chemistry parameters and organ weights between the ASO-treated and control groups.
-
Evaluate the histopathology slides for any signs of cellular damage or inflammation.
-
Visualizations
Caption: General mechanisms of action for antisense oligonucleotides.
Caption: Experimental workflow for evaluating DAP-modified ASOs.
Caption: Inhibition of TNF-α signaling by a DAP-ASO.
References
- 1. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Depletion of Bcl-2 by an antisense oligonucleotide induces apoptosis accompanied by oxidation and externalization of phosphatidylserine in NCI-H226 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified antisense oligonucleotides directed against tumor necrosis factor receptor type I inhibit tumor necrosis factor alpha-mediated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. neurologytoday.aan.com [neurologytoday.aan.com]
- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 12. researchgate.net [researchgate.net]
- 13. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Peptide Nucleic Acid Performance with 2,6-Diaminopurine
Audience: Researchers, scientists, and drug development professionals.
Introduction to 2,6-Diaminopurine in PNA Design
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that utilizes a neutral N-(2-aminoethyl)glycine backbone in place of the naturally occurring charged sugar-phosphate backbone.[1][2] This unique structure confers upon PNA remarkable resistance to degradation by both nucleases and proteases.[1] The neutral backbone also reduces electrostatic repulsion when binding to complementary DNA or RNA, resulting in highly stable duplexes and triplexes.[1][3]
A key strategy to further enhance the binding affinity and specificity of PNA is the incorporation of modified nucleobases. One of the most effective modifications is the substitution of adenine (A) with this compound (DAP, denoted as 'D'). DAP is a purine analogue that forms three hydrogen bonds with thymine (T), in contrast to the two bonds formed by adenine.[4][5] This additional hydrogen bond significantly increases the thermal stability of PNA-DNA and PNA-RNA duplexes.
The incorporation of DAP into PNA oligomers has been shown to increase the melting temperature (Tm) by approximately 2.5 to 6.5°C per substitution, providing a substantial enhancement in binding affinity.[4][6][7] Furthermore, this modification improves the discrimination against mismatched base pairs, making DAP-modified PNA a superior tool for applications requiring high specificity.[4][6]
Applications of DAP-Modified PNA
The enhanced binding affinity and specificity of DAP-PNA make it a valuable tool for various research and therapeutic applications.
-
Antisense and Antigene Therapeutics: Due to their high stability and binding strength, DAP-PNAs can act as potent steric blockers.[1] When targeting messenger RNA (mRNA), they can inhibit translation. When targeting DNA, they can form highly stable strand displacement complexes with double-stranded DNA, effectively blocking transcription.[4][6]
-
Diagnostics and Molecular Probes: The improved mismatch discrimination makes DAP-PNA highly suitable for diagnostic assays that require the detection of single nucleotide polymorphisms (SNPs). Their high affinity allows for the use of shorter probes with high sensitivity.
-
Triplex-Forming Oligonucleotides: Homopurine PNAs containing DAP can invade double-stranded DNA to form exceptionally stable PNA-DNA-PNA triplex structures, which is a key mechanism for antigene applications.[4][8]
-
PCR Clamping: PNA oligomers can be used as clamps in PCR to selectively inhibit the amplification of wild-type sequences, thereby enabling the preferential amplification and detection of mutant alleles.[9] The increased stability from DAP incorporation can enhance the efficiency and specificity of PNA clamping.
Quantitative Data Summary
The substitution of adenine with this compound leads to a quantifiable increase in the thermal stability of PNA-nucleic acid duplexes. The following table summarizes representative data from the literature.
| PNA Sequence (Modification) | Target | ΔTm per DAP (°C) | Mismatch Discrimination | Reference |
| PNA with A → D substitutions | DNA | +2.5 to +6.5 | Improved | [4][6][7] |
| PNA with A → D substitutions | RNA | +2.5 to +6.5 | Improved | [4][6] |
| Fmoc/Boc PNA with DAP | DNA | ≥ +6.0 | Not specified | [10][11] |
Visualized Workflows and Concepts
Enhanced Base Pairing with DAP
The diagram below illustrates the fundamental advantage of using this compound. The DAP-Thymine base pair contains three hydrogen bonds, making it more stable than the natural Adenine-Thymine pair.
Logical Workflow for DAP-PNA Application
This diagram shows the logical progression from the chemical modification to the desired biological outcome in an antisense application.
Experimental Workflow: UV Thermal Denaturation
This diagram outlines the typical workflow for assessing the binding affinity of a DAP-PNA oligomer to its target DNA or RNA sequence using UV melting analysis.
Experimental Protocols
Protocol: Synthesis of Fmoc/Boc-Protected DAP-PNA Monomer
This protocol is adapted from established methods for synthesizing protected DAP monomers for use in Fmoc-based solid-phase PNA synthesis.[10]
Materials:
-
This compound
-
Boc anhydride (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Benzyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Fmoc-N-(2-aminoethyl)glycine benzyl ester (Fmoc-aeg-OBn)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Penta-Boc Protection: Commercially available this compound is fully protected with Boc groups using Boc₂O and DMAP in THF to yield a penta-Boc protected intermediate.[10]
-
Selective N⁹ Deprotection: A mono-Boc deprotection is performed at the N⁹ position using NaHCO₃ in methanol.[10]
-
N⁹ Alkylation: The N⁹ position is then alkylated with benzyl bromoacetate in the presence of K₂CO₃ in DMF to yield the benzyl ester.[10]
-
Hydrogenation to Acid: The benzyl ester is hydrogenated using Pd/C to produce the carboxylic acid derivative.[10]
-
Backbone Coupling: The resulting acid is coupled to the Fmoc-protected PNA backbone (Fmoc-aeg-OBn) using EDC/HOBt coupling conditions in DCM.[10]
-
Final Monomer Synthesis: A final hydrogenation step removes the benzyl ester from the backbone, yielding the final Fmoc/Boc-protected DAP-PNA monomer ready for solid-phase synthesis.[10]
Protocol: PNA Oligomer Synthesis
PNA oligomers incorporating the DAP monomer are synthesized using standard automated Fmoc-based solid-phase synthesis protocols.[4]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing PNA chain using a solution of piperidine in DMF.
-
Monomer Coupling: Activate the carboxylic acid of the incoming Fmoc-PNA monomer (standard or DAP-modified) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amine on the solid support.
-
Capping (Optional but Recommended): Cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences. Note: For DAP monomer incorporation, it has been reported that omitting the capping step after the first DAP addition can be beneficial.[4][7]
-
Repeat: Repeat steps 2-4 for each monomer in the desired sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the PNA from the resin and remove all remaining protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Purification: Purify the crude PNA oligomer using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol: Thermal Denaturation (Melting Temperature, Tₘ) Analysis
This protocol describes the determination of Tₘ for a PNA-DNA or PNA-RNA duplex using UV-Vis spectrophotometry.[12][13]
Materials:
-
Purified PNA oligomer
-
Purified complementary DNA or RNA oligomer
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (peltier)
Procedure:
-
Sample Preparation: Prepare a solution containing the PNA and the complementary nucleic acid strand at an equimolar concentration (e.g., 1-5 µM each) in the annealing buffer. The total volume will depend on the cuvette size.
-
Initial Denaturation: Heat the sample to 95°C for 5-15 minutes to ensure all strands are fully dissociated.[12]
-
Annealing: Allow the sample to cool slowly to room temperature to facilitate duplex formation.
-
Melting Curve Acquisition: Place the cuvette in the spectrophotometer. Heat the sample from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).[12]
-
Data Collection: Record the absorbance at 260 nm as a function of temperature throughout the heating ramp.
-
Tₘ Determination: The melting temperature (Tₘ) is the temperature at which 50% of the duplexes have dissociated. This is typically determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).[13]
-
Cooling Curve (Optional): After heating, a cooling curve can be generated by slowly decreasing the temperature at the same rate. Significant differences between the heating and cooling curves (hysteresis) can indicate slow binding kinetics, which is sometimes observed with PNA triplexes.[12]
Considerations and Best Practices
-
Solubility: PNA oligomers, particularly purine-rich sequences, can be prone to aggregation due to the neutral backbone.[1] Careful selection of buffer conditions and, if necessary, the incorporation of solubility-enhancing modifications (e.g., gamma-modified backbones or charged amino acids) should be considered.
-
Cellular Delivery: The neutral backbone of PNA hinders its passive diffusion across cell membranes.[14] For cell-based applications, strategies to improve cellular uptake are required. This often involves conjugation to cell-penetrating peptides (CPPs) like Tat or oligo-arginine.[15][16]
-
Synthesis: The synthesis of the DAP-PNA monomer is a multi-step process requiring expertise in organic chemistry.[7][10] Alternatively, custom DAP-modified PNA oligomers can be sourced from commercial suppliers.
-
Stability: While PNAs are highly resistant to enzymatic degradation, it is good practice to confirm their stability in the relevant biological medium (e.g., serum) using gel electrophoresis or HPLC analysis over time.[1]
References
- 1. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased DNA binding and sequence discrimination of PNA oligomers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Extended DNA-recognition repertoire of peptide nucleic acid (PNA): PNA-dsDNA triplex formed with cytosine-rich homopyrimidine PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of this compound, 2-aminopurine and thymine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of this compound, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA-Protein Interactions with 2,6-Diaminopurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent adenine analog, 2,6-diaminopurine (2-AP), for the qualitative and quantitative analysis of DNA-protein interactions. The unique photophysical properties of 2-AP make it a powerful and versatile tool for elucidating binding mechanisms, kinetics, and conformational changes in DNA upon protein association.
Introduction to this compound as a Fluorescent Probe
This compound, also known as 2-aminopurine, is a fluorescent analog of adenine that can be incorporated into synthetic oligonucleotides.[1][2] Its utility as a probe for DNA-protein interactions stems from the sensitivity of its fluorescence to its local environment.[1][3] In its free nucleoside form, 2-AP exhibits a significant fluorescence quantum yield.[2] However, when incorporated into a DNA duplex, its fluorescence is substantially quenched due to stacking interactions with neighboring bases.[2][3] Any event that alters the local DNA structure and disrupts this base stacking, such as the binding of a protein, can lead to a significant change in fluorescence intensity, providing a real-time signal for monitoring the interaction.[1][3]
An important characteristic of 2-AP is that its excitation maximum is around 303-310 nm, which is spectrally distinct from the absorption of natural nucleic acid bases and aromatic amino acids.[2][3] This allows for the selective excitation of the 2-AP probe without significant interference from the DNA or protein itself. The emission maximum is typically observed around 370 nm.[2]
Furthermore, the substitution of adenine with this compound can enhance the thermal stability of DNA duplexes. This is due to the formation of an additional hydrogen bond with thymine.[3][4] While 2-AP is a structural analog of adenine, it is important to consider that this modification can sometimes influence the binding affinity of the protein of interest. Therefore, appropriate controls are necessary to validate the results obtained using 2-AP-labeled DNA.
Key Applications
The use of this compound offers a range of applications for probing the molecular details of DNA-protein recognition, including:
-
Determination of Binding Affinity (Kd): Equilibrium titration experiments can be performed to measure the dissociation constant, providing a quantitative measure of the binding strength.
-
Analysis of Binding Kinetics (kon, koff): Stopped-flow fluorescence techniques allow for the measurement of association and dissociation rate constants, offering insights into the dynamics of the interaction.
-
Detection of Conformational Changes: Changes in the fluorescence of 2-AP can indicate alterations in the DNA structure upon protein binding, such as bending, unwinding, or base flipping.[5]
-
High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for the discovery of inhibitors or modulators of DNA-protein interactions.
Data Presentation: Quantitative Analysis of DNA-Protein Interactions
The following tables summarize representative quantitative data obtained from studies utilizing this compound to characterize DNA-protein interactions. These values are illustrative and dependent on the specific DNA sequence, protein, and experimental conditions.
Table 1: Equilibrium Dissociation Constants (Kd) Determined by 2-AP Fluorescence Titration
| Protein System | DNA Substrate with 2-AP Position | Kd (nM) | Reference |
| RB69 DNA Polymerase | Dideoxy-primer/template (2-AP at templating base) | < 100 | [1] |
| HIV-1 Trans-activator Responsive Region (TAR) RNA Aptamer | 2-AP | 209 | [6][7] |
| HIV-1 TAR RNA with Tat Peptide | Truncated TAR with 2-AP in bulge (high-affinity site) | ~25 | [8] |
| HIV-1 TAR RNA with Neomycin | Truncated TAR with 2-AP in bulge (high-affinity site) | ~200 | [8] |
Table 2: Kinetic Rate Constants Determined by 2-AP Stopped-Flow Fluorescence
| Protein System | DNA Substrate with 2-AP Position | Rate Constant | Value (s-1) | Reference |
| Protamine | Calf Thymus DNA | kD (dissociation rate) | 0.29 | [9] |
| RB69 DNA Polymerase | Deoxy-primer/template (2-AP at templating base) | Second, slower fluorescence quenching | Similar to base incorporation rate | [10] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Oligonucleotides
The incorporation of 2-AP into a desired DNA sequence is typically achieved through automated solid-phase DNA synthesis using a 2-AP phosphoramidite.
Materials:
-
2-Aminoadenosine phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
DNA synthesizer
-
Ammonia solution or other deprotection reagents
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired DNA sequence using a standard automated DNA synthesizer. At the position where 2-AP is to be incorporated, use the 2-aminoadenosine phosphoramidite instead of the standard adenosine phosphoramidite.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by treating with a concentrated ammonia solution according to the manufacturer's protocol.
-
Purification: Purify the crude 2-AP-labeled oligonucleotide using reversed-phase HPLC to ensure high purity.
-
Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Lyophilize the sample and store it at -20°C or lower until use.
Caption: Workflow for the synthesis and purification of 2-AP labeled oligonucleotides.
Protocol 2: Steady-State Fluorescence Titration for Determining Binding Affinity (Kd)
This protocol describes a typical equilibrium binding titration experiment to determine the dissociation constant (Kd) of a DNA-protein interaction.
Materials:
-
Fluorometer with temperature control
-
Quartz cuvette
-
2-AP labeled DNA oligonucleotide
-
Purified protein of interest
-
Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, EDTA, pH 7.5)
Procedure:
-
Prepare Samples:
-
Prepare a stock solution of the 2-AP-labeled DNA in the binding buffer at a known concentration (e.g., 100-200 nM).
-
Prepare a concentrated stock solution of the protein in the same binding buffer. Determine the protein concentration accurately (e.g., by Bradford assay or absorbance at 280 nm).
-
-
Set up the Fluorometer:
-
Set the excitation wavelength to approximately 310 nm and the emission wavelength to around 370 nm.[3]
-
Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching.
-
Equilibrate the cuvette holder to the desired experimental temperature.
-
-
Initial Measurement:
-
Add a known volume of the 2-AP DNA solution to the cuvette.
-
Record the initial fluorescence intensity of the DNA solution alone (F0).
-
-
Titration:
-
Add small, incremental aliquots of the concentrated protein stock solution to the cuvette containing the DNA.
-
After each addition, mix gently and allow the system to reach equilibrium (typically a few minutes).
-
Record the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal reaches saturation (i.e., no further change in fluorescence is observed upon addition of more protein).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by the dilution factor (Vtotal / Vinitial).
-
Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / (Fmax - F0)) as a function of the total protein concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Caption: Workflow for a steady-state fluorescence titration experiment to determine Kd.
Protocol 3: Stopped-Flow Fluorescence for Measuring Binding Kinetics
This protocol outlines the use of a stopped-flow instrument to measure the rates of association (kon) and dissociation (koff) of a DNA-protein complex.
Materials:
-
Stopped-flow fluorescence spectrophotometer
-
2-AP labeled DNA oligonucleotide
-
Purified protein of interest
-
Binding buffer
-
Chase DNA (unlabeled, complementary strand for dissociation experiments)
Procedure for Association Rate (kon):
-
Prepare Solutions:
-
Load one syringe of the stopped-flow instrument with the 2-AP-labeled DNA at a known concentration.
-
Load the other syringe with the protein at various concentrations.
-
-
Set up Instrument:
-
Set the excitation wavelength to ~310 nm and use a cutoff filter (e.g., >360 nm) for the emission.
-
Set the data acquisition parameters to capture the fluorescence change over the appropriate timescale.
-
-
Mixing and Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Record the change in fluorescence intensity as a function of time as the DNA and protein associate.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to a single or double exponential function to obtain the observed rate constant (kobs) for each protein concentration.
-
Plot kobs versus the protein concentration. The slope of this linear plot will be the association rate constant (kon).
-
Procedure for Dissociation Rate (koff):
-
Prepare Solutions:
-
Pre-incubate the 2-AP-labeled DNA with a saturating concentration of the protein to form the complex. Load this into one syringe.
-
Load the other syringe with a large excess of unlabeled "chase" DNA (the same sequence but without the 2-AP label).
-
-
Mixing and Data Acquisition:
-
Rapidly mix the pre-formed complex with the chase DNA. The chase DNA will bind to any dissociated protein, preventing re-association with the 2-AP-labeled DNA.
-
Record the change in fluorescence as the complex dissociates over time.
-
-
Data Analysis:
-
Fit the kinetic trace to a single exponential decay function. The rate constant of this decay is the dissociation rate constant (koff).
-
Caption: Workflow for stopped-flow kinetic analysis of DNA-protein interactions.
Principle of 2-AP Fluorescence Change upon Protein Binding
The underlying principle of using 2-AP to monitor DNA-protein interactions is the change in its quantum yield depending on its local environment.
Caption: Conformational changes in DNA upon protein binding alter 2-AP's local environment.
Concluding Remarks
This compound is a minimally perturbing and highly sensitive fluorescent probe for real-time investigation of DNA-protein interactions. The methods described in these application notes provide a robust framework for researchers to quantitatively characterize binding affinities, kinetics, and conformational dynamics. Careful experimental design and data analysis are crucial for obtaining reliable and insightful results that can advance our understanding of fundamental biological processes and aid in the development of novel therapeutics.
References
- 1. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-induced changes in 2-aminopurine fluorescence as a probe for small molecule binding to HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics and kinetics of co-operative protein-nucleic acid binding. II. Studies on the binding between protamine and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of DAP Phosphoramidite
Welcome to the technical support center for DAP phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for my experiments?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences (deletions).[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: We are observing consistently low coupling efficiency when incorporating DAP phosphoramidite. What are the most common causes?
A2: Low coupling efficiency with phosphoramidites, including specialized ones like DAP phosphoramidite, can often be attributed to several critical factors:
-
Reagent Quality: The purity and stability of the DAP phosphoramidite are paramount. These reagents are sensitive to moisture and oxidation.[2]
-
Water Contamination: Moisture is a primary reason for reduced coupling efficiency. Water can hydrolyze the phosphoramidite or the activated intermediate, preventing it from coupling.[2][3] This contamination can be present in the acetonitrile, the activator solution, or the inert gas used to pressurize the synthesizer.[2][3]
-
Activator Issues: The choice, concentration, and quality of the activator are crucial for efficient coupling. Incomplete activation of the phosphoramidite will lead to lower coupling yields.[2]
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for sterically hindered phosphoramidites.[2]
Q3: How does the stability of DAP phosphoramidite in solution affect coupling efficiency?
A3: The stability of phosphoramidites in acetonitrile solution decreases over time, with the order generally being T > dC > dA > dG.[2][4][5][6] After five weeks of storage, the purity of dA(Bz), a similarly bulky phosphoramidite, can be reduced by 6%.[2][4][6] As the phosphoramidite degrades, the concentration of the active P(III) species decreases, leading to lower yields of the full-length oligonucleotide.[2]
Q4: What are the signs of DAP phosphoramidite degradation?
A4: Degradation of DAP phosphoramidite can manifest in several ways:
-
Decreased Coupling Efficiency: A drop in the yield of the full-length oligonucleotide is a primary indicator.[2]
-
Presence of n-1 Deletion Sequences: Analysis of the crude oligonucleotide by HPLC or mass spectrometry will show an increased proportion of sequences missing the DAP nucleotide.[2]
-
Appearance of H-phosphonate Peaks: ³¹P NMR analysis of the phosphoramidite solution may show peaks corresponding to H-phosphonate, a primary degradation product.[5]
Q5: How does water content specifically impact the coupling step?
A5: Moisture can lower coupling efficiency in two main ways:[5]
-
Water can react with the activated phosphoramidite, rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[5]
-
Water can hydrolyze the phosphoramidite in the reagent bottle before it is delivered to the synthesizer, reducing the concentration of the active reagent.[5]
For optimal performance, the recommended water content in acetonitrile should be less than 30 parts per million (ppm), with a preference for 10-15 ppm or less.[2][3][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency of DAP phosphoramidite.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low DAP phosphoramidite coupling efficiency.
Data Presentation: Key Quantitative Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| DAP Phosphoramidite Purity | ≥ 98.0% | Purity should be confirmed by the supplier's certificate of analysis. Use freshly dissolved phosphoramidite whenever possible.[2] |
| Water Content in Acetonitrile | < 30 ppm (ideally ≤10-15 ppm) | Moisture is a primary inhibitor of coupling efficiency. Use a fresh, sealed bottle of anhydrous, DNA synthesis grade acetonitrile.[2][3][5][7] |
| Activator Concentration | Varies by activator type | Follow manufacturer's recommendations. Too little activator results in incomplete activation, while too much can promote side reactions.[] |
| Coupling Time for DAP | May require increase from standard | Sterically hindered phosphoramidites often require longer coupling times to achieve complete reaction.[2] |
| Average Stepwise Coupling Efficiency | > 99% | A small drop significantly impacts the final yield of full-length product, especially for longer oligonucleotides.[1][9] |
Impact of Coupling Efficiency on Final Yield
| Average Stepwise Coupling Efficiency | Theoretical Yield of Full-Length 20-mer | Theoretical Yield of Full-Length 100-mer |
| 99.5% | 90.5% | 60.6% |
| 99.0% | 81.8% | 36.6% |
| 98.0% | 66.8% | 13.3%[3][7] |
| 95.0% | 35.8% | 0.6% |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Start with a sealed bottle of high-quality, DNA synthesis grade acetonitrile (<30 ppm water).[2]
-
To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent bottle.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[2]
-
When dispensing, use a dry syringe and needle, and maintain a positive pressure of an inert gas (e.g., Argon) in the bottle.
Protocol 2: Optimizing Coupling Time for DAP Phosphoramidite
-
Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single DAP incorporation using your current, standard coupling time.
-
Analysis: Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the n-1 deletion product corresponding to the failed DAP coupling.
-
Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the DAP phosphoramidite. For example, if your standard time is 2 minutes, test 4, 6, and 8-minute coupling times.[2]
-
Comparative Analysis: Analyze the crude products from each synthesis and compare the ratios of full-length to n-1 product to identify the optimal coupling time.
Protocol 3: Implementing a Double Coupling Cycle
-
Modify your synthesizer's protocol for the DAP coupling step.
-
After the initial delivery of the DAP phosphoramidite and activator, and the subsequent wait step (coupling time), program the synthesizer to repeat the delivery of the phosphoramidite and activator.[2]
-
Follow this second coupling step with the standard capping, oxidation, and deblocking steps.
-
Analyze the crude product to determine if the double coupling improved the yield of the full-length oligonucleotide.
Diagram: Phosphoramidite Coupling Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle.
This technical support guide provides a comprehensive overview of common issues and solutions for low coupling efficiency of DAP phosphoramidite. For further assistance, please consult your reagent and instrument manufacturers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Deprotection Conditions for DAP-Containing Oligonucleotides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing deprotection conditions for oligonucleotides containing 2,6-diaminopurine (DAP), also known as 2-aminoadenosine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What are the main challenges in deprotecting oligonucleotides containing this compound (DAP)?
The primary challenge in deprotecting DAP-containing oligonucleotides lies in the presence of two exocyclic amino groups at the C2 and C6 positions of the purine ring. These amino groups exhibit different reactivities, which complicates the selection and subsequent removal of protecting groups. Incomplete or inefficient removal of these protecting groups is a common issue that can lead to lower yields and purity of the desired oligonucleotide.
Q2: What are the common protecting groups used for DAP phosphoramidites?
Several acyl protecting groups are commonly used for the N-acylation of DAP phosphoramidites. These are typically employed in a "homo-protection" strategy, where the same protecting group is applied to both exocyclic amino groups. Common examples include:
-
Benzoyl (Bz)
-
Acetyl (Ac)
-
Isobutyryl (iBu)
-
Dimethylformamidine (dmf)
-
Phenoxyacetyl (Pac)
-
9-fluorenylmethyloxycarbonyl (Fmoc)
The choice of protecting group is critical as it dictates the required deprotection conditions.
Q3: Is it possible to synthesize DAP-containing oligonucleotides without protecting groups on the DAP base?
Yes, a novel postsynthetic strategy allows for the incorporation of DAP without the need for protecting groups on the exocyclic amino groups during oligonucleotide synthesis. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite as a precursor. The electronegative fluorine atom at the 2-position deactivates the 6-amino group, preventing side reactions during synthesis. The final deprotection step, typically with aqueous ammonia, displaces the 2-fluoro group to yield the desired this compound base.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom:
-
Mass Spectrometry (MS): Observation of unexpected mass peaks corresponding to the oligonucleotide with one or more protecting groups still attached. For example, the addition of a benzoyl group adds 104 Da, an isobutyryl group adds 70 Da, and an acetyl group adds 42 Da to the expected mass.[1]
-
High-Performance Liquid Chromatography (HPLC): Appearance of additional, often broader, peaks that elute later than the main product peak in reverse-phase HPLC due to the increased hydrophobicity of the protected oligonucleotide.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Deprotection reagent has degraded. | Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. Use a fresh, unopened bottle of ammonium hydroxide or a freshly prepared AMA (Ammonium Hydroxide/Methylamine) solution. |
| Insufficient deprotection time or temperature. | The removal of some protecting groups, particularly on guanine and DAP, can be slow. Increase the incubation time or temperature according to the recommendations for the specific protecting group used. Be cautious when increasing the temperature, as it can lead to degradation of sensitive modifications. |
| Suboptimal deprotection reagent for the protecting group. | Ensure the chosen deprotection reagent and conditions are appropriate for the specific protecting groups on your DAP nucleobases. For example, "UltraMILD" monomers require milder deprotection conditions like potassium carbonate in methanol.[2] |
| Oligonucleotide secondary structure. | Long oligonucleotides or sequences with high GC content, which can also be influenced by the presence of DAP, may form secondary structures that hinder the access of the deprotection reagent. Consider using a denaturing agent or increasing the deprotection temperature to disrupt these structures. |
Data Presentation
Table 1: Recommended Deprotection Conditions for N-Acyl Protected DAP-Oligonucleotides
| Protecting Group | Reagent | Temperature | Time | Notes |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | A standard, robust protecting group. |
| Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Similar to Benzoyl in terms of deprotection requirements. |
| Acetyl (Ac) | Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | More labile than Benzoyl or Isobutyryl, allowing for shorter deprotection times. |
| Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide | Room Temp | 2-4 hours | A milder protecting group suitable for sensitive oligonucleotides. |
| Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide | Room Temp | 1-2 hours | A labile protecting group allowing for rapid deprotection. |
| Fmoc | 20% Piperidine in DMF | Room Temp | 1-2 hours | Requires a non-aqueous basic deprotection, often used in peptide synthesis and can be applied to oligonucleotides. |
| Alternative | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 10-15 min | Provides very rapid deprotection for most standard acyl protecting groups. |
Note: These are general guidelines. Optimal conditions may vary depending on the oligonucleotide sequence, length, and the presence of other modifications. It is always recommended to perform a small-scale trial to optimize deprotection conditions for a new sequence.
Experimental Protocols
Protocol 1: Standard Deprotection of N-Acyl Protected DAP-Oligonucleotides using Concentrated Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Incubate the vial in a heating block at the recommended temperature and for the time specified in Table 1 for the particular N-acyl protecting group used.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Protocol 2: Postsynthetic Conversion of 2-Fluoro-6-amino-adenosine to this compound
-
Transfer the solid support containing the synthesized oligonucleotide with the 2-fluoro-6-amino-adenosine precursor to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the support, removes other protecting groups, and converts the 2-fluoro precursor to DAP.
-
Follow steps 5-9 from Protocol 1 for sample work-up.
Mandatory Visualization
Caption: General workflow for the deprotection and analysis of DAP-containing oligonucleotides.
Caption: A troubleshooting decision tree for incomplete deprotection of DAP-oligonucleotides.
References
Technical Support Center: Purification of 2,6-Diaminopurine (DAP) Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP) modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DAP-modified oligonucleotides.
Issue 1: Low Yield of Purified Oligonucleotide
Q1: I am experiencing a significantly lower than expected yield after HPLC purification of my DAP-modified oligonucleotide. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of DAP-modified oligos post-purification is a common issue that can stem from several factors throughout the synthesis and purification workflow. Here are the primary areas to investigate:
-
Incomplete Deprotection: The protecting groups on the DAP nucleobase may not be fully removed, leading to a more hydrophobic species that behaves differently during purification. Strategies to ensure complete deprotection can be complex due to the different reactivities of the two amino groups on DAP.[1][2][3]
-
Troubleshooting:
-
Review your deprotection strategy. Standard ammonia deprotection protocols may need optimization for DAP-modified oligos.[2]
-
Consider alternative deprotection schemes or longer incubation times as recommended for specific protecting groups used.
-
Analyze the crude product by mass spectrometry to check for incomplete deprotection before proceeding with large-scale purification.
-
-
-
Suboptimal HPLC Conditions: The increased hydrophobicity or altered charge of the DAP-modified oligo compared to its unmodified counterpart may require adjustments to your HPLC protocol.
-
Troubleshooting:
-
Method: Reversed-phase HPLC (RP-HPLC) is often recommended for modified oligonucleotides.[4][5]
-
Gradient Optimization: Adjust the acetonitrile gradient. DAP-modified oligos may require a different elution profile.
-
Ion-Pairing Reagent: Ensure the appropriate concentration and type of ion-pairing reagent (e.g., TEAA) is used, as this can significantly impact resolution and recovery.[6]
-
-
-
Secondary Structure Formation: The presence of DAP can enhance duplex stability, which may also promote the formation of secondary structures (e.g., hairpins) in the oligonucleotide itself.[7][8][9][10][11] These structures can lead to broad or multiple peaks during HPLC, making it difficult to collect the correct fraction and resulting in lower yields.
Issue 2: Poor Peak Shape and Resolution in HPLC
Q2: My HPLC chromatogram for a DAP-modified oligo shows broad peaks or co-elution of impurities. How can I improve the peak shape and separation?
A2: Poor chromatographic performance is often linked to the physicochemical properties of the DAP modification and interactions with the stationary phase.
-
Causes and Solutions:
-
Secondary Structures: As mentioned above, secondary structures are a primary cause of poor peak shape. Running the HPLC at a higher temperature is a common and effective solution.[12]
-
Column Choice: The choice of HPLC column is critical. For modified oligos, a C8 or C18 reversed-phase column is standard.[12][13] However, the specific chemistry of your oligo might benefit from a different stationary phase.
-
Flow Rate and Gradient: A slower flow rate or a shallower gradient can often improve the resolution between the full-length product and closely eluting impurities, such as truncated sequences (n-1).
-
Sample Overload: Injecting too much crude material onto the column can lead to peak broadening and poor separation. Try reducing the injection volume or the concentration of your sample.
-
Issue 3: Presence of Unexpected Impurities
Q3: After purification, mass spectrometry analysis of my DAP-modified oligo shows unexpected masses. What could be the source of these impurities?
A3: The synthesis chemistry of modified oligonucleotides can sometimes lead to specific, unanticipated side products.
-
Potential Impurities and Their Origins:
-
Incomplete Deprotection: As discussed, residual protecting groups on the DAP base will result in a higher mass.
-
Side Reactions During Synthesis: The capping step in oligonucleotide synthesis, which uses acetic anhydride, has been reported to cause the formation of an N2-acetyl-2,6-diaminopurine impurity, adding 41 amu to the expected mass.[14]
-
Phosphorothioate Modifications: If your oligo also contains phosphorothioate linkages, the sulfurization step can be a source of additional impurities that may be challenging to separate.[6]
-
Degradation: For RNA-containing oligos, harsh deprotection conditions (e.g., prolonged ammonia treatment at high temperatures) can lead to degradation of the RNA bases.[2][3][11]
-
-
Troubleshooting:
-
Carefully review the synthesis and deprotection protocols.
-
Utilize analytical techniques like LC-MS to characterize the impurities in the crude mixture, which can provide clues to their origin.[1][2][3]
-
Optimize the purification method (e.g., by adjusting the HPLC gradient) to better resolve these impurities from the desired product.
-
Frequently Asked Questions (FAQs)
Q4: Which purification method is best for DAP-modified oligonucleotides?
A4: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the specific application.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is generally the method of choice for modified oligonucleotides.[4][5] It separates molecules based on hydrophobicity, and the DAP modification can provide a good handle for separation from unmodified failure sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups.[5][6] It is particularly useful for longer oligos or those that form strong secondary structures.[12]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers very high resolution and can yield highly pure products.[4][15] However, it can result in lower yields and may not be compatible with certain fluorescent modifications.[4][15]
Q5: Do I need to use a "trityl-on" or "trityl-off" purification strategy for my DAP-modified oligo?
A5: A "trityl-on" (or DMT-on) purification strategy is highly recommended for modified oligonucleotides. In this approach, the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide after synthesis. This greatly increases the hydrophobicity of the desired product, allowing for excellent separation from shorter, "trityl-off" failure sequences using RP-HPLC.[12] The DMT group is then removed after purification.[12]
Q6: Can the DAP modification itself interfere with the purification process?
A6: Yes. The DAP base is more complex than a standard adenine base. The presence of two exocyclic amino groups can lead to challenges in finding suitable protecting groups, which in turn can lead to difficult or inefficient deprotection.[1][2][3] This can complicate the purification process by introducing a heterogeneous mixture of partially protected and fully deprotected oligos into the crude product.
Data Summary
The following table compares common purification methods for modified oligonucleotides.
| Purification Method | Best For | Typical Purity | Yield | Compatible with Modifications |
| Desalting | PCR, qPCR (<35 bases) | Low | High | No |
| PAGE | Gel shifts, cloning | >85% | Low | Some (not ideal for fluorophores) |
| RP-HPLC | Modified oligos, shorter oligos (<50 bases) | >95% | Medium | Yes |
| AEX-HPLC | Longer oligos (up to 80 bases), oligos with secondary structure | >95% | Medium | Yes |
Data compiled from information in[4][5][6].
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a DAP-Modified Oligonucleotide (Trityl-On)
-
Sample Preparation: After synthesis and deprotection, evaporate the crude oligonucleotide solution to dryness. Re-dissolve the pellet in an appropriate volume of water or a low-concentration buffer (e.g., 0.1 M TEAA).
-
Column and Buffers:
-
Column: Use a reversed-phase column (e.g., C8 or C18).
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.
-
Buffer B: Acetonitrile.
-
-
HPLC Method:
-
Equilibrate the column with a low percentage of Buffer B.
-
Inject the dissolved crude oligonucleotide.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B. A typical gradient might be 5% to 50% Buffer B over 30-40 minutes. The hydrophobic, trityl-on product will be the last major peak to elute.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the trityl-on product.
-
Post-Purification Processing:
-
Evaporate the collected fraction to dryness.
-
Detritylation: To remove the DMT group, re-dissolve the pellet in 80% acetic acid and incubate for 15-30 minutes.
-
Desalting: Remove the acetic acid and salts using a desalting column (e.g., gel filtration) or ethanol precipitation.
-
Quantify the final product using UV absorbance at 260 nm.
-
Visualizations
Workflow for Troubleshooting Low Purification Yield
Caption: A flowchart for diagnosing and resolving low purification yields.
General Purification Workflow for Modified Oligonucleotides
Caption: Standard workflow from synthesis to final purified product.
References
- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. idtdna.com [idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Double duplex invasion by peptide nucleic acid: A general principle for sequence-specific targeting of double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 12. atdbio.com [atdbio.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
"side-product formation during 2,6-diaminopurine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diaminopurine (2,6-DAP).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the this compound core structure include the sequential amination of 2,6-dichloropurine and the Traube purine synthesis starting from a substituted pyrimidine. Another route involves the chemical modification of guanine or its derivatives, though this can present challenges with yields.[1][2][3][4][5]
Q2: I am seeing a significant amount of a mono-amino substituted impurity in my reaction starting from 2,6-dichloropurine. What is happening?
A2: This is a common issue arising from incomplete amination. The two chlorine atoms on the purine ring have different reactivities. The substitution at the C6 position is generally faster than at the C2 position. If the reaction is not driven to completion (e.g., insufficient reaction time, temperature, or excess amine), you will likely isolate 2-chloro-6-substituted-aminopurine as a major side-product.
Q3: My Traube synthesis is not producing the desired purine ring. What could be the cause?
A3: A common pitfall in the Traube synthesis is the failure of the final ring-closure step. The reaction may stall after the formylation of the 5-amino group of the diaminopyrimidine precursor, resulting in a formylated pyrimidine as the main product instead of the bicyclic purine.[6][7] This can be caused by impure starting materials or suboptimal reaction conditions for the cyclodehydration step.[6][7]
Q4: Why are the yields low and purification difficult when synthesizing this compound derivatives that require protecting groups?
A4: The two primary amino groups (at C2 and C6) of this compound have different reactivities. This makes selective protection and deprotection challenging. Incomplete reactions during these steps can lead to a mixture of partially protected or deprotected species, which complicates purification and lowers the overall yield of the desired product.[8]
Q5: Can I synthesize this compound directly from guanine?
A5: While feasible, direct synthesis from guanine can be problematic and often results in low yields.[8] A more successful, albeit indirect, approach involves converting guanosine (the nucleoside) into a this compound riboside intermediate, which can be seen as a "masked guanosine," to facilitate modifications.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of mono-chlorinated purine impurity | Incomplete amination of 2,6-dichloropurine. The C2 position is less reactive than the C6 position. | Increase reaction temperature, prolong reaction time, or use a larger excess of the amine nucleophile. Consider using microwave irradiation to enhance reaction rates.[3][5] |
| Formation of N-formyl-4,5-diaminopyrimidine | Failure of the cyclodehydration step in the Traube synthesis. | Ensure the purity of the 4,5-diaminopyrimidine starting material.[6][7] For the cyclization step with formic acid, ensure conditions are sufficiently dehydrating (e.g., heating to a high temperature).[4] |
| Multiple spots on TLC after deprotection | Incomplete removal of protecting groups from the C2 and C6 amino functions due to their differing reactivities. | Optimize deprotection conditions (reagent, temperature, time) for the specific protecting groups used. Stepwise deprotection might be necessary. Purification challenges are common.[8] |
| Formation of an N6-purine dimer | A side reaction where a second molecule of 2,6-dichloropurine reacts with the N6-amino group of the desired product. | This has been observed in the synthesis of N6-cyclohexyl-substituted purines.[5] Try using a larger excess of the primary amine to favor the desired reaction and minimize the product acting as a nucleophile. |
| Low yield when starting from guanosine | The conversion of the guanosine system to a diaminopurine derivative is often inefficient.[8] | Consider alternative starting materials like 2,6-dichloropurine if possible. If using a guanosine route, carefully follow established protocols for converting it to a more reactive intermediate.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of N2,N6-Disubstituted-2,6-diaminopurines from 2,6-Dichloropurine
This protocol is a generalized two-step method involving sequential nucleophilic aromatic substitution.
-
Step 1: Synthesis of 2-Chloro-N6-substituted-purine:
-
Dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as n-butanol.
-
Add triethylamine (Et3N, 1.1 equivalents) and the first amine (R1-NH2, 1 equivalent).
-
Heat the mixture, for example, at 70-100 °C, potentially using microwave irradiation for 10-50 minutes, until TLC or LC-MS analysis shows consumption of the starting material.[3]
-
Cool the reaction mixture and purify the intermediate product, typically by chromatography.
-
-
Step 2: Synthesis of N2,N6-Disubstituted-2,6-diaminopurine:
-
Dissolve the purified 2-chloro-N6-substituted-purine intermediate (1 equivalent) in n-butanol.
-
Add the second amine (R2-NH2, a suitable excess, e.g., 4 equivalents) and an acid catalyst like trifluoroacetic acid (TFA, 0.1 equivalents).[5]
-
Heat the reaction mixture at a higher temperature, for instance, 120-170 °C, potentially using microwave irradiation for 40-70 minutes.[3][5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, concentrate it in vacuo, and purify the final product by chromatography or recrystallization.
-
Protocol 2: Traube Synthesis of the Purine Ring
This protocol outlines the general steps for forming the purine core from a pyrimidine precursor.
-
Step 1: Synthesis of 4,5-Diaminopyrimidine:
-
Start with an appropriate 4-amino-6-substituted-pyrimidine.
-
Introduce a nitroso group at the 5-position using nitrosating agents (e.g., sodium nitrite in acidic conditions).
-
Reduce the nitroso group to an amino group, for example, using ammonium sulfide or sodium dithionite, to yield the 4,5-diaminopyrimidine derivative.[6][9]
-
-
Step 2: Cyclization to form the Purine Ring:
-
Dissolve the 4,5-diaminopyrimidine derivative in a cyclizing reagent, such as 98-100% formic acid.[4]
-
Heat the solution to facilitate both formylation of the 5-amino group and the subsequent cyclodehydration. A typical procedure involves heating at 100 °C followed by raising the temperature to drive the reaction to completion.[4]
-
Remove the excess formic acid. The resulting purine derivative can then be purified.
-
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells | MDPI [mdpi.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Technical Support Center: Synthesis of 2,6-Diaminopurine Ribonucleoside
Welcome to the technical support center for the synthesis of 2,6-diaminopurine ribonucleoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound ribonucleoside.
Chemical Synthesis Troubleshooting
Question: My chemical synthesis of this compound ribonucleoside has a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the chemical synthesis of this compound ribonucleoside can stem from several factors, primarily related to the protection and deprotection of the amino groups and the glycosylation step. Here’s a systematic approach to troubleshooting:
-
Protecting Group Strategy: The two amino groups on the diaminopurine ring have different reactivities, which can complicate protection and deprotection steps, often leading to low yields of the desired protected intermediate.[1]
-
Troubleshooting:
-
Consider a "Protecting-Group-Free" Strategy: A modern approach involves using a 2-fluoro-6-amino-adenosine intermediate. The electron-withdrawing fluorine atom deactivates the 6-amino group, obviating the need for a protecting group at this position. The 2-fluoro group can then be displaced by ammonia in a subsequent step to yield the this compound ribonucleoside.[1][2][3][4][5]
-
Optimize Protecting Groups: If using a traditional approach, carefully select and optimize the protecting groups for both amino functions. Acetyl, benzoyl, or isobutyryl groups are commonly used, but their removal can be challenging.[1]
-
-
-
Glycosylation Reaction Conditions: The coupling of the protected purine base with the ribose derivative is a critical step.
-
Troubleshooting:
-
Catalyst: Ensure the use of an effective Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), for the glycosylation reaction.
-
Silylation: Proper silylation of the purine base is crucial for its solubility and reactivity. Ensure complete silylation before the glycosylation step.
-
Reaction Time and Temperature: Optimize the reaction time and temperature for the glycosylation step. Prolonged reaction times or high temperatures can lead to side product formation.
-
-
-
Purification: The purification of the final product can be challenging due to the presence of closely related isomers and byproducts.[1]
-
Troubleshooting:
-
Chromatography: Utilize a high-resolution chromatography technique, such as HPLC, for purification. A reverse-phase C18 column is often effective.
-
Crystallization: If possible, attempt to crystallize the final product to improve its purity.
-
-
Question: I am observing the formation of multiple side products in my chemical synthesis. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common issue. Here are the likely culprits and solutions:
-
N7 vs. N9 Glycosylation: During the glycosylation step, the ribose moiety can attach to either the N7 or the desired N9 position of the purine ring, leading to the formation of regioisomers.
-
Troubleshooting:
-
Reaction Conditions: The ratio of N9 to N7 isomers can be influenced by the reaction conditions, including the solvent and the catalyst used. For purine nucleosides, prolonged heating might be necessary to favor the thermodynamically more stable N9 isomer.
-
-
-
Anomerization: The formation of both α and β anomers of the ribonucleoside can occur.
-
Troubleshooting:
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the stereoselectivity of the glycosylation reaction.
-
-
-
Incomplete Deprotection: Incomplete removal of protecting groups will result in a mixture of partially protected products.
-
Troubleshooting:
-
Deprotection Reagents and Conditions: Ensure the deprotection conditions (e.g., ammonia concentration, temperature, and reaction time) are sufficient for complete removal of all protecting groups. For some protecting groups, a two-step deprotection protocol may be necessary.
-
-
Enzymatic Synthesis Troubleshooting
Question: The yield of my enzymatic synthesis of this compound ribonucleoside using transglycosylation is lower than expected. What could be the problem?
Answer:
Enzymatic synthesis via transglycosylation is generally high-yielding, but several factors can lead to reduced efficiency.
-
Enzyme Activity and Stability:
-
Troubleshooting:
-
Enzyme Source and Purity: Use a reliable source of the transglycosylase enzyme with high specific activity. Impurities in the enzyme preparation can inhibit the reaction.
-
Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Reaction Conditions: Optimize the reaction pH, temperature, and buffer composition for the specific enzyme being used. Most transglycosylases have an optimal temperature around 60°C.
-
-
-
Substrate Quality and Concentration:
-
Troubleshooting:
-
Substrate Purity: Use high-purity this compound and the ribose donor (e.g., uridine or thymidine).
-
Substrate Ratio: Optimize the molar ratio of the ribose donor to the purine base. An excess of the ribose donor can often drive the reaction towards product formation.
-
-
-
Product Degradation by Adenosine Deaminase (ADA): A significant challenge in the synthesis of this compound ribonucleoside is its potential degradation by contaminating adenosine deaminase (ADA) activity in the enzyme preparation or the whole-cell biocatalyst. ADA will convert the desired product to guanosine.
-
Troubleshooting:
-
Use ADA-deficient Strains: If using whole-cell biocatalysts, select a microbial strain that has low or no ADA activity.
-
Reaction Temperature: Performing the reaction at a higher temperature (e.g., 60°C) can help to minimize the activity of some contaminating enzymes, including ADA.
-
Purified Enzymes: Using a purified transglycosylase enzyme preparation can reduce the risk of ADA contamination.
-
-
-
Phosphate Concentration: In reactions catalyzed by nucleoside phosphorylases, the concentration of inorganic phosphate can significantly impact the reaction equilibrium and, consequently, the final yield.
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound ribonucleoside?
A1: Enzymatic synthesis offers several advantages, including:
-
Higher Yields: Enzymatic methods, particularly transglycosylation, can achieve yields of over 90%.[8]
-
Stereoselectivity: Enzymes are highly stereoselective, leading to the exclusive formation of the desired β-anomer.
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, which is more environmentally friendly.
-
No Protecting Groups: Enzymatic synthesis does not require the use of protecting groups, simplifying the overall process and reducing the number of reaction steps.
Q2: What are the most common chemical synthesis methods for this compound ribonucleoside?
A2: The most common chemical synthesis method is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. This method involves the coupling of a silylated this compound derivative with a protected ribose derivative in the presence of a Lewis acid catalyst.
Q3: How can I purify this compound ribonucleoside?
A3: High-performance liquid chromatography (HPLC) is the most effective method for purifying this compound ribonucleoside. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used.[9] Following chromatography, the pure fractions can be lyophilized to obtain the final product as a solid.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods of this compound Ribonucleoside and its Derivatives.
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Product | Yield (%) | Reference |
| Chemical Synthesis | This compound, Protected Ribose | TMSOTf, Protecting Groups | This compound Ribonucleoside | Moderate to Good | [1] |
| Chemical Synthesis (Protecting-Group-Free) | 2-Fluoro-6-amino-purine, Protected Ribose | Diazotization reagents, Ammonia | This compound Ribonucleoside | Good | [1][2] |
| Enzymatic (Transglycosylation) | This compound, Uridine | Whole cells (e.g., Enterobacter gergoviae) | This compound Riboside | 88.2 | [8] |
| Enzymatic (Transglycosylation) | This compound, Thymidine | Whole cells (e.g., Thermus thermophilus) | This compound-2'-deoxyriboside | 51.8 | [8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Ribonucleoside via the Silyl-Hilbert-Johnson Reaction (General Procedure)
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Silylation of this compound:
-
Suspend this compound in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is obtained. This indicates the formation of the silylated purine.
-
Remove the solvent under reduced pressure.
-
-
Glycosylation:
-
Dissolve the silylated this compound and the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile.
-
Cool the solution to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude protected nucleoside in methanolic ammonia and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
-
Purification:
-
Concentrate the reaction mixture and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure this compound ribonucleoside.
-
Protocol 2: Enzymatic Synthesis of this compound Ribonucleoside using Whole-Cell Biocatalysts
This protocol is based on the use of whole microbial cells as a source of transglycosylase activity.
-
Preparation of Biocatalyst:
-
Cultivate a suitable microbial strain (e.g., Enterobacter gergoviae) in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
The cell pellet can be used directly as the whole-cell biocatalyst.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing this compound, a ribose donor (e.g., uridine), and the whole-cell biocatalyst in a suitable buffer.
-
A typical reaction mixture may contain 10 mM this compound, 20 mM uridine, and a specific amount of the cell paste in phosphate buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to denature the enzyme or by adding a water-miscible organic solvent like ethanol.
-
Centrifuge the mixture to remove the cell debris.
-
-
Purification:
-
Filter the supernatant and purify the this compound ribonucleoside from the reaction mixture using preparative HPLC.
-
Visualizations
Caption: Chemical synthesis pathway of this compound ribonucleoside.
Caption: Workflow for enzymatic synthesis of this compound ribonucleoside.
Caption: Troubleshooting flowchart for low yield in this compound ribonucleoside synthesis.
References
- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Handling of 2,6-Diaminopurine
Welcome to the technical support center for 2,6-diaminopurine (DAP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis involving DAP, with a particular focus on managing the acetylation of its amino groups.
Frequently Asked Questions (FAQs)
Q1: Why is selective protection of the amino groups in this compound challenging?
A1: The two primary amino groups of this compound, at the N2 and N6 positions, exhibit different reactivities. This inherent difference makes the selective introduction and removal of protecting groups a significant synthetic hurdle, often leading to mixtures of products and purification challenges.[1]
Q2: What are the common protecting groups used for this compound?
A2: Several protecting groups have been employed for both amino groups simultaneously (homoprotection). These include benzoyl, acetyl, isobutyl, dimethylformamidine, phenoxyacetyl, and Fmoc.[1] However, these approaches can lead to low yields and difficult deprotection steps.[1] Heteroprotecting group strategies, where each amino group is protected with a different group, offer more control but increase the complexity of the synthesis.[1]
Q3: What causes the formation of N2-acetyl-2,6-diaminopurine as an impurity in oligonucleotide synthesis?
A3: The N2-acetyl-2,6-diaminopurine impurity can arise during the acetic anhydride "capping" step in solid-phase oligonucleotide synthesis. This side reaction can occur through the conversion of a protected guanine nucleobase into the N2-acetylated diaminopurine derivative.[2][3]
Q4: Are there synthetic strategies that avoid the need for protecting groups on the diaminopurine base?
A4: Yes, a notable strategy involves the use of a 2-fluoro-6-aminopurine precursor. The strongly electronegative fluorine atom at the 2-position deactivates the N6-amino group, preventing it from reacting during subsequent synthetic steps, thus eliminating the need for a protecting group.[1][4] The this compound moiety is then introduced in a final, postsynthetic step by nucleophilic aromatic substitution of the fluorine atom with ammonia.[1][4]
Troubleshooting Guides
Issue 1: Low yield of desired protected this compound derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective protection | Optimize reaction conditions (temperature, solvent, reaction time) to favor protection at the desired position. Consider using a sterically hindered acylating agent for improved selectivity. | Increased yield of the target isomer and reduced formation of byproducts. |
| Difficult purification | Employ advanced chromatographic techniques such as HPLC for better separation of isomers. | Isolation of the desired product with high purity. |
| Inefficient protecting group | Consider a "heteroprotecting group" strategy, using orthogonal protecting groups for the N2 and N6 positions.[1] This allows for selective deprotection. | Improved overall yield and synthetic flexibility. |
| Protecting group instability | Ensure the chosen protecting group is stable to the reaction conditions of subsequent synthetic steps. | Minimization of premature deprotection and side reactions. |
Issue 2: Unwanted N2-acetylation during synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reaction during acetylation | If selectively protecting the N6-amino group, use a milder acetylating agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time) to reduce N2-acetylation. | Reduced formation of the di-acetylated product. |
| Guanine conversion in oligonucleotide synthesis | During the capping step, optimize the delivery volume and contact time of the acetic anhydride reagent.[2] | Significant reduction of the N2-acetyl-2,6-diaminopurine impurity.[2] |
| Lack of orthogonal protection | Employ an orthogonal protecting group strategy. For instance, protect the N2-amino group with a group that is stable to acetylation conditions. | Prevention of N2-acetylation while allowing for N6 modification. |
Experimental Protocols
Protocol 1: Postsynthetic Introduction of this compound via a 2-Fluoro-6-aminopurine Precursor
This protocol outlines a strategy to incorporate DAP into oligonucleotides without the need for protecting groups on the purine base.[1][4]
-
Synthesis of 2-Fluoro-6-aminopurine Nucleoside:
-
Start with the corresponding this compound nucleoside.
-
Perform a diazotization reaction on the 2-amino group using a reagent such as tert-butyl nitrite in the presence of a fluoride source like 70% HF-pyridine. This selectively converts the 2-amino group to a fluoro group.[1]
-
-
Phosphoramidite and Solid Support Preparation:
-
Protect the 5'-hydroxyl group of the 2-fluoro-6-aminopurine nucleoside with a dimethoxytrityl (DMTr) group.
-
For ribonucleosides, protect the 2'-hydroxyl group (e.g., with TBDMS).
-
Perform phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block.
-
Alternatively, attach the nucleoside to a solid support (e.g., CPG) via the 3'-hydroxyl group.
-
-
Oligonucleotide Synthesis:
-
Incorporate the 2-fluoro-6-aminopurine phosphoramidite into the desired oligonucleotide sequence using standard automated solid-phase synthesis protocols. The N6-amino group does not require protection due to the deactivating effect of the 2-fluoro group.[1]
-
-
Postsynthetic Conversion to this compound:
-
After synthesis, cleave the oligonucleotide from the solid support and remove other protecting groups using standard ammonia deprotection (e.g., 60 °C for 5 hours).
-
This ammonia treatment simultaneously displaces the 2-fluoro group to yield the desired this compound-containing oligonucleotide.[1]
-
Visualizations
Caption: Workflow for the synthesis of DAP-containing oligonucleotides.
Caption: Troubleshooting logic for unwanted N2-acetylation.
References
- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Protecting-Group-Free Synthesis of 2,6-Diaminopurine (DAP) Phosphoramidites
Welcome to the technical support center for the synthesis of oligonucleotides containing 2,6-diaminopurine (DAP) without the use of traditional protecting groups on the DAP base. This guide is designed for researchers, scientists, and drug development professionals who are looking to streamline their synthesis process by avoiding the complexities of protecting group manipulation.
This resource provides a comprehensive overview of a key protecting-group-free strategy, detailed experimental protocols, a troubleshooting guide to address common issues, and frequently asked questions.
Core Strategy: The 2-Fluoro-6-Amino-Adenosine Precursor Approach
The primary strategy to circumvent the need for protecting groups on the this compound base involves a post-synthetic modification approach. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite as a precursor to DAP. The highly electronegative 2-fluoro substituent deactivates the N6-amino group, preventing unwanted side reactions during oligonucleotide synthesis and thus eliminating the need for a protecting group at this position.[1][2][3]
Following the successful incorporation of the 2-fluoro-6-amino-adenosine monomer into the desired oligonucleotide sequence, a simple post-synthetic amination step is employed. Treatment with ammonia displaces the 2-fluoro group, efficiently converting the precursor into the final this compound moiety.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the protecting-group-free synthesis of DAP-containing oligonucleotides using the 2-fluoro-6-amino-adenosine precursor method.
| Issue | Question | Possible Causes & Solutions |
| Low Coupling Efficiency of 2-Fluoro-6-Amino-Adenosine Phosphoramidite | My trityl monitoring shows a drop in signal after the coupling of the 2-fluoro-6-amino-adenosine phosphoramidite. What could be the cause? | Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Ensure all solvents, particularly acetonitrile, are anhydrous (ideally <30 ppm water). Store the 2-fluoro-6-amino-adenosine phosphoramidite under a dry, inert atmosphere (e.g., argon). Suboptimal Coupling Time: The electronic properties of the 2-fluoro-6-amino-adenosine phosphoramidite may necessitate a longer coupling time compared to standard phosphoramidites. It is recommended to increase the coupling time to ensure the reaction goes to completion. Activator Issues: Ensure the activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) is fresh and anhydrous. For sterically hindered or electronically modified phosphoramidites, the choice and concentration of the activator can be critical. |
| Incomplete Conversion to this compound | After the final ammonia treatment, I am still observing the presence of the 2-fluoro-6-amino-adenosine in my final product. How can I improve the conversion efficiency? | Insufficient Reaction Time or Temperature: The conversion of the 2-fluoro group to an amino group requires adequate time and temperature. The standard ammonia deprotection conditions (e.g., concentrated ammonium hydroxide at 60°C for 5 hours) are generally sufficient for this conversion.[3] If incomplete conversion is observed, consider extending the incubation time or ensuring the temperature is maintained accurately. Ammonia Concentration: Ensure that concentrated ammonium hydroxide is used for the deprotection and conversion step. Dilute ammonia solutions will not be effective. |
| Observation of Side Products | I am observing unexpected peaks in my HPLC or mass spectrometry analysis of the final oligonucleotide. What could be the source of these impurities? | Side Reactions during Amination: While the conversion with ammonia is generally clean, prolonged exposure to harsh basic conditions can potentially lead to side reactions on other sensitive modifications within the oligonucleotide. If your sequence contains other modified bases, it is important to ensure their compatibility with the ammonia treatment. Incomplete Capping: If unreacted 5'-hydroxyl groups are not efficiently capped during synthesis, this can lead to the formation of n-1 deletion mutants. While not specific to the DAP modification, it is a common source of impurities in any oligonucleotide synthesis. |
| Difficulty in Purifying the Final Oligonucleotide | The final DAP-containing oligonucleotide is proving difficult to purify. Are there any specific considerations? | Hydrophobicity Profile: The introduction of the additional amino group in DAP can alter the hydrophobicity of the oligonucleotide compared to a standard adenine-containing sequence. This may require optimization of the purification method (e.g., HPLC gradient). Presence of Failure Sequences: If coupling efficiency was suboptimal, the crude product will contain a higher percentage of shorter, failure sequences, complicating the purification of the full-length product. |
Frequently Asked Questions (FAQs)
Q1: Why is the 2-fluoro-6-amino-adenosine phosphoramidite used as a precursor for DAP?
A1: The 2-fluoro group is highly electronegative and deactivates the exocyclic N6-amino group of the adenine base.[1][2][3] This prevents the amino group from undergoing undesirable side reactions during the phosphoramidite coupling steps, thus eliminating the need for a protecting group. The 2-fluoro group also serves as a good leaving group for the subsequent nucleophilic substitution with ammonia to form the desired this compound.[1][3]
Q2: Are there any special handling precautions for the 2-fluoro-6-amino-adenosine phosphoramidite?
A2: Like all phosphoramidites, the 2-fluoro-6-amino-adenosine phosphoramidite is sensitive to moisture and oxidation. It should be stored under a dry, inert atmosphere (argon or nitrogen) and at a low temperature. All solvents and reagents used in conjunction with it during synthesis must be anhydrous.
Q3: Can I use a different amine besides ammonia for the post-synthetic conversion?
A3: Yes, the 2-fluoro group can be displaced by other primary or secondary amines to introduce different functionalities at the 2-position of the purine ring.[1] This opens up possibilities for synthesizing a variety of 2-substituted-adenine analogs.
Q4: What is the expected coupling efficiency for the 2-fluoro-6-amino-adenosine phosphoramidite?
Q5: How does the incorporation of DAP affect the properties of the oligonucleotide?
A5: this compound forms three hydrogen bonds with thymine (in DNA) or uracil (in RNA), in contrast to the two hydrogen bonds formed by adenine. This generally leads to an increase in the thermal stability (Tm) of the resulting duplex.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the 2-fluoro-6-amino-adenosine phosphoramidite precursors. Direct comparative data for coupling efficiencies of protected versus unprotected DAP phosphoramidites is not extensively documented in the cited literature.
| Phosphoramidite Precursor | Sugar Modification | Reported Yield | Reference |
| 2-fluoro-6-aminopurine phosphoramidite | 2'-deoxy | Good | [1][4] |
| 2-fluoro-6-aminopurine phosphoramidite | 2'-O-Methyl | Good | [1][4] |
| 2-fluoro-6-aminopurine phosphoramidite | 2'-Fluoro | Good | [1][4] |
| 2-fluoro-6-aminopurine phosphoramidite | ribonucleoside | Good | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-6-amino-adenosine Phosphoramidites
This protocol provides a general overview of the synthesis of the phosphoramidite precursor. For detailed procedures and characterization data, please refer to the primary literature.[1]
-
Diazotization of this compound nucleoside: The starting this compound nucleoside (with appropriate sugar modifications) is subjected to a diazotization reaction in the presence of HF-pyridine and a nitrite source to convert the 2-amino group to a diazonium salt, which is subsequently displaced by fluoride.
-
5'-O-DMT protection: The 5'-hydroxyl group of the resulting 2-fluoro-6-aminopurine nucleoside is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final 2-fluoro-6-amino-adenosine phosphoramidite.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Automated Solid-Phase Synthesis of DAP-Oligonucleotides
This protocol outlines the steps for incorporating the 2-fluoro-6-amino-adenosine phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.
-
Synthesizer Setup:
-
Dissolve the 2-fluoro-6-amino-adenosine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Install the phosphoramidite solution on a designated port on the synthesizer.
-
Program the synthesizer with the desired oligonucleotide sequence, specifying the position(s) for the DAP precursor.
-
-
Automated Synthesis Cycle: The synthesis proceeds via the standard four steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming phosphoramidite (standard or the 2-fluoro precursor) with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing chain. Note: An extended coupling time may be beneficial for the 2-fluoro precursor.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
Protocol 3: Post-Synthetic Conversion to this compound
This protocol describes the final step to convert the incorporated 2-fluoro-6-amino-adenosine into this compound.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
-
Conversion and Deprotection:
-
Heat the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to this compound.[3]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to obtain the crude DAP-containing oligonucleotide.
-
-
Purification:
-
Purify the crude oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
Caption: Workflow for protecting-group-free DAP oligonucleotide synthesis.
Caption: Troubleshooting workflow for DAP oligonucleotide synthesis.
References
"overcoming solubility issues of 2,6-diaminopurine derivatives"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,6-diaminopurine (DAP) derivatives.
Troubleshooting Guide
Q1: My this compound derivative won't dissolve in aqueous buffers like PBS. What is the primary reason for this?
A1: this compound and its derivatives often exhibit poor aqueous solubility due to their planar, aromatic structure and intermolecular hydrogen bonding capabilities. This can lead to the formation of a stable crystal lattice that is difficult to disrupt with water molecules. The parent compound, this compound, has a water solubility of approximately 2.38 g/L at 20°C, and many synthetic derivatives, especially those with hydrophobic substituents, are even less soluble.[1][2]
Q2: I've prepared a high-concentration stock solution of my DAP derivative in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this "crashing out"?
A2: This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The DMSO, while an excellent solvent for the initial stock, becomes diluted, and the compound is forced into an environment where it is poorly soluble.
Solutions:
-
Lower the Final Concentration: Ensure the final working concentration is below the aqueous solubility limit of your specific derivative.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (generally up to 0.5%) may help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use a Different Solubilization Strategy: Consider pH adjustment or the use of cyclodextrins as outlined in the protocols below.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution into the pre-warmed aqueous medium. This can help prevent localized high concentrations that lead to precipitation.[3]
Q3: Can I use heat to dissolve my compound?
A3: Gentle warming and sonication can be effective in dissolving some compounds. However, be cautious as excessive heat can lead to the degradation of your compound. It is advisable to test the thermal stability of your specific derivative before employing heat for solubilization.
Frequently Asked Questions (FAQs)
Q4: What are the recommended solvents for preparing stock solutions of this compound derivatives?
A4: For creating high-concentration stock solutions, polar aprotic solvents are generally the most effective. The choice of solvent will depend on the specific derivative.
| Solvent | Recommended Use & Considerations |
| Dimethyl Sulfoxide (DMSO) | The most common and effective solvent for a wide range of organic molecules, including purine analogs. |
| N,N-Dimethylformamide (DMF) | A good alternative to DMSO, with similar solubilizing properties. |
| Formic Acid | This compound hemisulfate salt is soluble in formic acid at 50 mg/mL, with heating. Use with caution due to its corrosive nature. |
| Methanol / Ethanol | May be suitable for some less hydrophobic derivatives. Evaporates more readily than DMSO or DMF. |
Always use anhydrous grade solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q5: How can pH adjustment improve the solubility of my DAP derivative?
A5: this compound is a weakly basic compound.[4] Many of its derivatives are ionizable. Adjusting the pH of the solution can protonate or deprotonate functional groups on the molecule, leading to the formation of a more soluble salt. For basic compounds like DAP, lowering the pH (acidic conditions) can increase solubility. Conversely, for derivatives with acidic functional groups, increasing the pH (basic conditions) can enhance solubility.[5] It is crucial to determine the pKa of your specific derivative to inform your pH adjustment strategy.
Q6: What are cyclodextrins and how can they help with solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many DAP derivatives, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard method for preparing a stock solution of a DAP derivative in DMSO.
Materials:
-
This compound derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh the desired amount of the DAP derivative powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol provides a general procedure for increasing the solubility of a DAP derivative by adjusting the pH.
Materials:
-
This compound derivative powder
-
Aqueous buffer (e.g., water, PBS)
-
1 M HCl and 1 M NaOH solutions
-
Calibrated pH meter
Methodology:
-
Add the DAP derivative powder to the desired volume of aqueous buffer to create a suspension.
-
While stirring, slowly add 1 M HCl dropwise to lower the pH. Monitor the pH and observe for dissolution.
-
If the compound has acidic properties, add 1 M NaOH dropwise to raise the pH.
-
Continue to add the acid or base until the compound is fully dissolved.
-
Record the final pH at which the compound is soluble.
-
Carefully adjust the pH back towards the desired experimental range, being mindful that the compound may precipitate if the pH is significantly altered.
-
Sterile-filter the final solution before use in cell-based assays.
Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
This method is suitable for forming an inclusion complex to enhance aqueous solubility.
Materials:
-
This compound derivative powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (50% in water)
-
Mortar and pestle
-
Deionized water
Methodology:
-
Determine the desired molar ratio of the DAP derivative to HP-β-CD (commonly starting with 1:1 or 1:2).
-
Place the HP-β-CD in a mortar.
-
Add a small amount of 50% ethanol to the HP-β-CD and triturate to form a consistent slurry.
-
Slowly add the DAP derivative powder to the slurry while continuing to knead for at least 30-60 minutes.[7]
-
The resulting paste can be dried (e.g., in a desiccator or under vacuum) to obtain a solid powder of the complex.
-
The solubility of this complex in aqueous buffers should be tested and compared to the uncomplexed compound.
Data & Visualizations
Solubility Data Summary
The following table provides available solubility data for this compound. Quantitative solubility data for specific derivatives is often compound-specific and may require experimental determination.
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | 2.38 g/L | 20°C[1][2] |
| This compound | Water | 6.38 g/L | Not Specified[4] |
| This compound Hemisulfate Salt | Formic Acid | 50 mg/mL (with heat) | Not Specified[8] |
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 1904-98-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Showing Compound this compound (FDB007480) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. ijrpc.com [ijrpc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining HPLC Purification for DAP-Modified Aptamers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,6-diaminopurine (DAP) modified aptamers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of DAP-modified aptamers.
Q1: Why am I seeing poor peak shape (broadening, tailing, or fronting) for my DAP-modified aptamer?
Poor peak shape is a common issue in oligonucleotide purification and can lead to inaccurate quantification and poor resolution.[1][2][3] The causes can be chemical or physical in nature.[4]
Possible Causes & Solutions:
-
Secondary Structures: Aptamers, especially those with high GC content or modifications like DAP that can form stable hydrogen bonds, may adopt secondary structures (e.g., hairpins).[5][6] These structures can exist in multiple conformations, leading to broad or multiple peaks.[6]
-
Column Issues: Column performance can degrade over time.
-
Void Formation/Poor Packing: A void at the column inlet or a poorly packed bed can distort the flow path.[4] This often results in peak fronting or splitting.[2]
-
Contamination: Accumulation of sample impurities or debris from the HPLC system on the column frit can cause peak distortion, typically affecting all peaks.[3]
-
Solution: First, try backflushing the column to remove blockages.[3][4] If the problem persists, especially with fronting peaks, the column may need to be replaced.[3] Using a guard column can help protect the analytical column from contaminants.[1]
-
-
Inappropriate Mobile Phase (IP-RP HPLC): The choice and concentration of the ion-pairing (IP) reagent and organic modifier are critical.[5][7]
-
Cause: Insufficient IP reagent concentration can lead to poor interaction with the stationary phase, causing peak tailing.
-
Solution: Optimize the concentration of the IP reagent (e.g., TEAA). Ensure the mobile phase pH is appropriate to maintain the desired charge state of the aptamer.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][4]
-
Solution: Reduce the mass of the aptamer injected onto the column.[4]
-
Below is a troubleshooting workflow for diagnosing poor peak shape:
Q2: My DAP-modified aptamer is not separating well from failure sequences (n-1). How can I improve resolution?
Achieving single-nucleotide resolution is a common challenge, especially for longer oligonucleotides.[8][9]
Possible Causes & Solutions:
-
Suboptimal Gradient (IP-RP & AEX): A steep gradient may not provide sufficient time for separation.
-
Solution: Decrease the gradient slope (e.g., from 2%/min to 0.5-1%/min of the organic modifier or salt). A shallower gradient enhances resolution between the full-length product and closely related impurities.[10]
-
-
Wrong HPLC Mode: The chosen purification method may not be optimal for your aptamer's properties.
-
Solution:
-
Anion-Exchange (AEX) HPLC: AEX separates based on the number of phosphate groups (charge), making it excellent for resolving failure sequences from the full-length product.[11][12] It is often preferred for unmodified oligos up to 80 bases.[11]
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: IP-RP separates based on hydrophobicity.[6] The DAP modification increases hydrophobicity compared to adenine, which can enhance separation from unmodified failure sequences. This method is highly effective for modified oligonucleotides.[6][13]
-
-
-
Poor Mass Transfer (IP-RP): Slow diffusion of large molecules like aptamers into the stationary phase pores can cause peak broadening and reduce resolution.[10]
-
Solution: Use a column with smaller particles (e.g., <3 µm) and operate at a slower flow rate and elevated temperature to enhance mass transfer.[10]
-
-
Ion-Pairing Reagent Choice (IP-RP): The type of ion-pairing agent affects retention and resolution.
-
Solution: Triethylammonium acetate (TEAA) is a common choice. However, more hydrophobic agents like tributylamine (TBA) can increase retention and may improve resolution. For MS-compatibility, a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) provides excellent resolution.[10][14]
-
Q3: I am observing unexpected "ghost peaks" in my chromatogram, even during blank runs. What is the cause?
Ghost peaks are extraneous peaks that do not come from the injected sample.[1][5]
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Even HPLC-grade solvents can contain impurities that accumulate on the column and elute during a gradient.[1][5]
-
Solution: Use fresh, high-purity solvents and buffers. Filter all aqueous mobile phases before use.[1]
-
-
System Contamination: Worn pump seals, rotor seals in the injector, or contaminated tubing can leach contaminants into the flow path.[5]
-
Solution: Regularly flush the entire HPLC system with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, replace system components like pump seals.
-
-
Sample Carryover: Residual sample from a previous, more concentrated injection can adsorb to the injector or column and elute in a subsequent run.
-
Solution: Run a needle wash program on the autosampler. Inject one or more blank runs (mobile phase) after a concentrated sample to flush the system.
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is better for DAP-modified aptamers: Ion-Pair Reverse-Phase (IP-RP) or Anion-Exchange (AEX)?
The choice depends on the specific goals of the purification.[15][16]
| Feature | Ion-Pair Reverse-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle | Separation based on hydrophobicity.[6] | Separation based on charge (number of phosphate groups).[11] |
| Best For | Modified oligonucleotides (like DAP-modified), which have altered hydrophobicity. Excellent for separating modified from unmodified sequences.[6][17] | Unmodified oligonucleotides and resolving failure sequences (n-1, n+1) from the full-length product.[6][11] |
| Resolution | Good, but can decrease for oligonucleotides >50 bases.[12] | Excellent for oligonucleotides up to ~80 bases.[11] |
| MS-Compatibility | Yes, when using volatile buffers like TEA/HFIP.[7][14] | No, due to high concentrations of non-volatile salts (e.g., NaCl).[15] |
| DAP-Aptamer Suitability | Highly Recommended. The this compound modification increases hydrophobicity relative to adenine, providing a strong basis for separation from synthesis impurities. | Good for purity analysis. Can be used to confirm the charge-based purity and resolve length-based impurities effectively.[15] |
Q2: What are the recommended starting conditions for purifying a DAP-modified aptamer?
Optimizing HPLC methods is crucial, but these tables provide robust starting points for method development.
Table 1: Recommended Starting Conditions for IP-RP HPLC
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Column | C18, Wide Pore (e.g., 300 Å), < 5 µm particle size | Wide pores are necessary for large molecules like aptamers. |
| Mobile Phase A | 100 mM TEAA in Water or 5-15 mM TEA, 100-400 mM HFIP in Water (for MS) | TEAA is a standard ion-pairing reagent.[7] TEA/HFIP offers high resolution and MS compatibility.[10] |
| Mobile Phase B | 100 mM TEAA in Acetonitrile or 5-15 mM TEA, 100-400 mM HFIP in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Gradient | 5-20% B over 20-30 minutes | Start with a shallow gradient (e.g., 0.5-1.0% B/min) for optimal resolution. |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) | Slower flow rates can improve resolution.[10] |
| Temperature | 50 - 65°C | Elevated temperature helps denature secondary structures and improves peak shape.[6][10] |
| Detection | UV at 260 nm | |
Table 2: Recommended Starting Conditions for AEX HPLC
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Column | Polymeric strong anion-exchanger (e.g., PL-SAX) | Polymeric columns are stable at high pH.[15][18] |
| Mobile Phase A | 20 mM Phosphate or Tris Buffer, pH 7.0-8.5 | |
| Mobile Phase B | Mobile Phase A + 1.0 - 1.5 M NaCl or NaClO₄ | NaCl is the most common eluting salt. |
| Gradient | 0-100% B over 20-30 minutes | Adjust based on aptamer length; longer aptamers require higher salt concentrations to elute.[15] |
| Flow Rate | 1.0 mL/min (for analytical scale) | |
| Temperature | 60 - 80°C | Helps to minimize secondary structures.[15] |
| Detection | UV at 260 nm | |
Q3: How should I prepare my crude DAP-modified aptamer sample for HPLC injection?
Proper sample preparation is critical to prevent column clogging and peak distortion.
-
Quantify Crude Sample: Determine the approximate concentration of your crude aptamer solution using UV absorbance at 260 nm.
-
Dilution: Dilute the stock solution to a working concentration (e.g., 1-10 µM). It is highly recommended to use the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) as the diluent.[5] This prevents peak distortion caused by injecting a sample in a solvent that is too weak or too strong.[4]
-
Filtration (Optional but Recommended): If the diluted sample appears cloudy or contains particulate matter, filter it through a 0.22 µm syringe filter compatible with your sample solvent.[5]
-
Transfer: Transfer the final sample to an appropriate HPLC vial for analysis.
Experimental Protocols & Workflows
General Workflow for Aptamer Purification and Analysis
The following diagram outlines the typical workflow from crude synthesis to a purified, quality-controlled aptamer product.
Protocol 1: Ion-Pair Reverse-Phase (IP-RP) HPLC Method
This protocol details a standard method for purifying a DAP-modified aptamer.
-
Mobile Phase Preparation:
-
Buffer A: Prepare 100 mM Triethylammonium Acetate (TEAA) in HPLC-grade water. Filter through a 0.22 µm membrane.
-
Buffer B: Prepare 100 mM TEAA in HPLC-grade acetonitrile.
-
-
System Setup and Equilibration:
-
Install a suitable C18 column.
-
Set the column oven temperature to 60°C.
-
Set the UV detector to 260 nm.
-
Equilibrate the column with 5-10 column volumes of the initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Injection and Gradient Elution:
-
Inject 10-50 µL of the prepared aptamer sample.
-
Run a linear gradient. For example:
-
0-2 min: Hold at 5% B.
-
2-22 min: Ramp from 5% to 20% B (0.75%/min slope).
-
22-25 min: Ramp to 95% B (column wash).
-
25-30 min: Hold at 95% B.
-
30-32 min: Return to 5% B.
-
32-40 min: Re-equilibrate at 5% B.
-
-
-
Fraction Collection and Post-Processing:
-
Collect the main peak corresponding to the full-length product.
-
Analyze a small aliquot of the collected fraction by analytical HPLC or Mass Spectrometry to confirm purity and identity.
-
Lyophilize or speed-vac the purified fraction to remove the volatile mobile phase.
-
Perform desalting if necessary to remove residual TEAA.
-
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. atdbio.com [atdbio.com]
- 7. agilent.com [agilent.com]
- 8. HPLC purification of RNA aptamers up to 59 nucleotides with single-nucleotide resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. uni-onward.com.tw [uni-onward.com.tw]
- 13. Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Ion-Pairing Systems for Reversed-Phase Chromatography Separation of Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 15. agilent.com [agilent.com]
- 16. idtdna.com [idtdna.com]
- 17. gilson.com [gilson.com]
- 18. chromatographyonline.com [chromatographyonline.com]
"process improvements for large-scale synthesis of 2,6-diaminopurine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,6-diaminopurine (DAP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis & Optimization
Q1: What are the common starting materials for the large-scale synthesis of this compound?
A1: Common and commercially available starting materials include 2,6-dichloropurine and purine derivatives like guanosine. A frequently employed strategy involves a two-step process starting from 2,6-dichloropurine, which undergoes sequential nucleophilic substitution reactions.[1] Another approach uses 2-fluoro-6-amino-adenosine as a precursor, which allows for the introduction of the second amino group in a postsynthetic modification strategy, particularly useful in oligonucleotide synthesis.[2][3]
Q2: My overall yield is low. What are the most common causes and how can I troubleshoot this?
A2: Low overall yield in a multi-step synthesis can be attributed to several factors. The primary areas to investigate are:
-
Incomplete Reactions: One or both of the amination steps may not be proceeding to completion.
-
Side Product Formation: Competing reactions can consume starting materials and complicate purification.
-
Purification Losses: The product may be lost during work-up, extraction, or crystallization steps.
-
Starting Material Purity: Impurities in the initial substrates can inhibit the reaction or lead to unwanted byproducts.[4]
To troubleshoot, begin by analyzing each step of the reaction sequence (e.g., via TLC or LC-MS) to pinpoint where the yield loss is occurring.
Troubleshooting: Low Reaction Yield
| Problem | Potential Cause | Recommended Solution |
| Incomplete Amination | Insufficient reaction time or temperature. | Increase reaction time and/or moderately increase the temperature. Monitor reaction progress closely using TLC or HPLC.[4] |
| Poor quality of aminating agent (e.g., ammonia solution). | Use a fresh, high-purity source of the aminating agent. Ensure accurate concentration. | |
| Steric hindrance or poor substrate solubility. | Optimize the solvent system to ensure all reactants are fully dissolved. Aprotic polar solvents like DMF are often effective.[4] | |
| Formation of Side Products | High reaction temperatures leading to decomposition or side reactions. | Maintain a controlled, lower reaction temperature, especially during the addition of reagents.[4] |
| Use of excess reagents. | Use a stoichiometric amount of the aminating agent or add it portion-wise to control the reaction rate and minimize side product formation.[4] | |
| Presence of oxygen or moisture (if reaction is sensitive). | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents. | |
| Difficult Product Isolation | Product is highly soluble in the reaction or wash solvents. | Optimize the crystallization conditions, including the choice of anti-solvent and the temperature gradient. Perform a salt screen if necessary.[4] |
| Co-precipitation of impurities with the final product. | Re-evaluate the purification method. Techniques like column chromatography or re-crystallization from a different solvent system may be required.[4] |
Purification & Impurities
Q3: I am observing significant impurities in my final product. What are the likely side products and how can they be minimized?
A3: In syntheses starting from 2,6-dichloropurine, a common impurity is the mono-substituted intermediate (2-amino-6-chloropurine or 2-chloro-6-aminopurine). Formation of this can be minimized by carefully controlling the stoichiometry of the aminating agent and the reaction conditions (temperature and time) to drive the reaction to completion. Over-reaction or harsh conditions can lead to the formation of other undesired byproducts.
Q4: What are the best methods for purifying large batches of this compound?
A4: For large-scale purification, crystallization is the most economical and effective method. Key steps include selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. If impurities persist, column chromatography can be used, although it may be less practical for multi-kilogram scales.
Experimental Protocols & Methodologies
Protocol 1: Two-Step Synthesis from 2,6-Dichloropurine
This protocol outlines a general procedure for synthesizing this compound from 2,6-dichloropurine, a common method amenable to scaling.
Step 1: First Amination (Synthesis of 6-amino-2-chloropurine)
-
Reaction Setup: In a suitable reaction vessel, suspend 2,6-dichloropurine in a solvent such as n-butanol.
-
Reagent Addition: Add an appropriate amine source. For the first substitution, a primary or secondary amine can be used, often with a base like triethylamine (NEt3) to scavenge the HCl byproduct.[1] For direct synthesis of DAP, a source of ammonia is used.
-
Reaction Conditions: Heat the mixture. Microwave-assisted protocols can significantly shorten reaction times.[1] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and isolate the intermediate product, typically by filtration after precipitation or by extraction.
Step 2: Second Amination (Synthesis of this compound)
-
Reaction Setup: Dissolve the 6-amino-2-chloropurine intermediate in a suitable high-boiling point solvent.
-
Reagent Addition: Introduce the second aminating agent. This is typically done by bubbling ammonia gas through the solution or by using a sealed vessel with aqueous or alcoholic ammonia at high temperature and pressure.
-
Reaction Conditions: Heat the reaction mixture in a sealed reactor to high temperatures (e.g., 150-180°C) for several hours.
-
Isolation & Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove residual impurities, and dried under a vacuum. Further purification can be achieved by recrystallization.
Process & Logic Diagrams
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
References
- 1. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Mass Spectrometry for the Analysis of 2,6-Diaminopurine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2,6-diaminopurine (DAP) incorporation into oligonucleotides and biological systems. This compound is a naturally occurring adenine analog that is of significant interest in therapeutic and diagnostic applications due to its unique base-pairing properties and biological activities.[1][2] Accurate and robust analytical methods are crucial for the development and quality control of DAP-containing oligonucleotides and for studying their in vivo fate.
This document outlines the experimental protocols for liquid chromatography-mass spectrometry (LC-MS) based analysis of DAP, presents quantitative data where available, and discusses alternative analytical approaches.
Comparison of LC-MS/MS Methods for this compound Analysis
While a direct head-to-head comparison of different mass spectrometry platforms for the quantitative analysis of this compound is not extensively documented in the literature, a review of published methodologies allows for a comparative summary. The following table contrasts the key parameters of various LC-MS/MS methods used for the detection and characterization of DAP and its nucleosides.
| Parameter | Method 1: Oligonucleotide Characterization | Method 2: Prebiotic Nucleoside Analysis | Method 3: Microbial Synthesis Analysis |
| Instrumentation | Ion Exchange Chromatography and LCMS | UHPLC coupled to ESI-TripleTOF | Finnigan LCQ Duo spectrometer |
| Ionization Mode | Not specified, likely ESI | Negative Ion Mode ESI | Positive Mode ESI |
| Mass Analyzer | Not specified | TripleTOF | Ion Trap |
| Sample Matrix | Purified Oligonucleotides | Reaction mixture supernatant | Cell culture supernatants |
| Quantitative Data | Calculated vs. Observed Mass | Not specified | Expected vs. Observed Mass-to-Charge Ratio |
| Reference | [1] | [3] | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical techniques. Below are protocols extracted from studies employing mass spectrometry for the analysis of this compound.
Method 1: LC-MS for Characterization of DAP-Containing Oligonucleotides
This method is suited for confirming the incorporation of DAP into synthetic oligonucleotides.
1. Sample Preparation:
-
Synthesized oligonucleotides containing DAP are purified, typically by chromatography.[1]
2. Liquid Chromatography (LC):
-
The specific LC conditions are not detailed in the source material, but a reverse-phase or ion-exchange column suitable for oligonucleotide separation would be employed.
3. Mass Spectrometry (MS):
-
The purified oligonucleotides are analyzed by LC-MS to determine their molecular weight.[1]
-
The observed mass is compared to the calculated mass to confirm the successful incorporation of DAP and the absence of unexpected modifications.[1]
Method 2: UHPLC-ESI-TripleTOF Analysis of DAP Deoxyribosides
This high-resolution method was used to identify DAP nucleosides in a prebiotic synthesis context.[3]
1. Sample Preparation:
-
The reaction mixture is centrifuged, and the supernatant is collected for analysis.[3]
2. Ultra-High Performance Liquid Chromatography (UHPLC):
-
System: Nexera X2 (Shimadzu)[3]
-
Column: Kinetex C18 (Phenomenex, 100 Å, 2.1 × 150 mm)[3]
-
Mobile Phases:
-
A: 0.1% Formic Acid in water
-
B: 80% Acetonitrile and 0.1% Formic Acid in water[3]
-
-
Gradient: 0 to 25% B in 15 minutes[3]
-
Flow Rate: 0.3 mL/min[3]
3. Mass Spectrometry (MS):
-
System: ESI-TripleTOF 5600+ (AB SCIEX)[3]
-
Ionization Mode: Negative Ion Spray[3]
-
Ion Spray Voltage: -4.5 kV[3]
-
Declustering Potential: -80 V[3]
-
Collision Energy: -10 V[3]
-
Source Temperature: 200 °C[3]
Method 3: LC/MS Analysis of Microbially Synthesized DAP Nucleosides
This protocol was used to characterize DAP nucleosides produced by microbial biocatalysts.[4]
1. Sample Preparation:
-
Aliquots of the reaction mixture are taken at various time points and centrifuged at 10,000 x g for 30 seconds.[4]
-
The resulting supernatants are analyzed by HPLC and LC/MS.[4]
2. Liquid Chromatography (LC):
-
The specific LC conditions are not detailed, but the solvent system is mentioned in the MS parameters.
3. Mass Spectrometry (MS):
-
System: Finnigan LCQ Duo spectrometer[4]
-
Ionization Mode: Positive Mode ESI[4]
-
Solvent: Methanol/water[4]
-
Data Acquired: The protonated molecular ion [M+H]+ is measured and compared to the expected molecular mass. For example, this compound-2'-deoxyriboside (dDAPR) had an observed m/z of 267.1 against an expected M+ of 266.2566.[4]
Visualizing Experimental Workflows
Diagrams illustrating the analytical processes can aid in understanding the methodologies. The following workflows are presented in the DOT language for Graphviz.
Caption: Workflow for the confirmation of this compound incorporation into synthetic oligonucleotides.
Caption: UHPLC-ESI-TripleTOF workflow for the analysis of this compound nucleosides.
Alternative and Complementary Methods
While mass spectrometry offers high sensitivity and specificity for the analysis of this compound, other techniques can be used for quantification, although they may lack the same level of structural confirmation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust method for quantifying nucleosides.[3] It relies on the characteristic UV absorbance of the purine ring. While less sensitive than MS, it is widely available and can be used for routine analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the DAP nucleoside and its incorporation into an oligonucleotide.[3] However, it is a less sensitive technique compared to mass spectrometry and may not be suitable for trace-level analysis.
References
- 1. Transcriptional Perturbations of this compound and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Quantifying 2,6-Diaminopurine in DNA
For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-diaminopurine (DAP) in DNA is crucial for various applications, including the study of modified oligonucleotides and their therapeutic potential. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for the precise measurement of DAP in DNA samples.
This document outlines the performance of these analytical techniques, supported by experimental data, and offers detailed methodologies for sample preparation and analysis.
Method Performance Comparison
The choice between HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DAP quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally considered the "gold standard" for the quantitative analysis of modified nucleic acid bases due to its high accuracy, precision, and sensitivity.[1] While HPLC-UV is a more accessible and cost-effective technique, it may have limitations in terms of sensitivity and specificity compared to LC-MS/MS.[2]
The following table summarizes the key performance characteristics of both methods for the analysis of nucleosides and related compounds. While specific data for this compound is limited in publicly available literature, the presented data for other nucleosides and DNA fragments provides a strong basis for comparison.
| Performance Metric | HPLC-UV | LC-MS/MS | Source |
| Limit of Detection (LOD) | ~1 ng for a 200 bp DNA fragment | 0.1 - 4 nmol/L for various analytes | [3][4] |
| Limit of Quantification (LOQ) | ~3 ng for a 200 bp DNA fragment | 0.2 - 20 nmol/L for various analytes | [3][4] |
| **Linearity (R²) ** | >0.999 for a 200 bp DNA fragment | >0.99 for various analytes | [3][5] |
| Accuracy (% Recovery) | 97.4% - 101.8% for DNA fragments | 90.00% - 113.90% for various analytes | [3][4] |
| Precision (%RSD) | <10% (intra- and inter-day) | <15% (intra- and inter-day) | [2][6] |
Experimental Protocols
Accurate quantification of this compound in DNA necessitates meticulous sample preparation to release the nucleoside from the DNA backbone, followed by optimized chromatographic separation and detection.
DNA Sample Preparation: Hydrolysis
The first critical step is the hydrolysis of the DNA to release the individual nucleosides, including this compound. Two primary methods are employed: enzymatic digestion and acid hydrolysis.
-
Enzymatic Digestion: This is the preferred method as it is milder and less likely to cause degradation of the nucleosides.[7] A combination of enzymes is typically used to ensure complete digestion of the DNA.
-
Acid Hydrolysis: This method is simpler but can be harsher, potentially leading to the degradation of some nucleosides.[7] Formic acid is a commonly used acid for this purpose.
-
Protocol:
-
Hydrolyze the DNA sample with neat formic acid at a high temperature (e.g., 140°C) for a defined period (e.g., 24-48 hours).[8][10][12]
-
After hydrolysis, the acid is removed by evaporation.
-
The dried residue containing the released nucleobases is reconstituted in a suitable solvent for HPLC analysis.[12]
-
-
HPLC-UV Method
This method utilizes a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.[11][13] For instance, a Waters C18 Symmetry column (4.6 × 250 mm, 100 Å) has been reported for the separation of this compound.[11][13] Another option is a Newcrom R1 column.[9]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 260 nm.[14]
-
LC-MS/MS Method
This highly sensitive and specific method employs an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: Similar to HPLC-UV, a reversed-phase C18 column is often used.
-
Mobile Phase: The mobile phase composition needs to be compatible with mass spectrometry. Formic acid is often used as an additive instead of phosphoric acid to ensure compatibility.[9] A gradient of water and acetonitrile with formic acid is a common choice.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleoside analysis.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation. This highly specific detection method minimizes interference from other components in the sample matrix.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in DNA using HPLC-based methods.
Figure 1. General experimental workflow for the quantification of this compound in DNA.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in DNA. The choice of method will be dictated by the specific research needs. For high-throughput screening or when the highest sensitivity and specificity are not paramount, HPLC-UV offers a robust and cost-effective solution. However, for applications requiring the utmost accuracy, sensitivity, and the ability to analyze complex biological samples, LC-MS/MS is the superior method. The detailed protocols and comparative data provided in this guide will assist researchers in selecting and implementing the most appropriate analytical strategy for their studies involving this compound.
References
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicinescience.org [medicinescience.org]
- 4. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unlocking Duplex Stability: A Comparative Analysis of 2,6-Diaminopurine and Locked Nucleic Acid
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is a critical aspect of designing robust and effective oligonucleotide-based therapeutics, diagnostics, and research tools. Among the arsenal of chemical modifications available, 2,6-diaminopurine (DAP) and locked nucleic acid (LNA) stand out for their significant contributions to the thermodynamic stability of DNA and RNA duplexes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: DAP vs. LNA
| Feature | This compound (DAP) | Locked Nucleic Acid (LNA) |
| Mechanism of Stabilization | Forms a third hydrogen bond when paired with thymine (T) or uracil (U).[1] | The ribose ring is "locked" in a C3'-endo conformation by a methylene bridge, pre-organizing the backbone for A-form duplex formation.[][3] |
| Increase in Melting Temp. (Tm) | Approximately 1-2 °C per modification.[4][5] | Approximately 2-8 °C per modification.[][3][6] |
| Structural Impact | Minimal distortion to the B-form DNA duplex.[5] | Induces an A-form helical conformation, similar to RNA.[][3][7] |
| Synthesis | Incorporated during standard oligonucleotide synthesis using a protected DAP phosphoramidite.[8][9] | Incorporated during standard oligonucleotide synthesis using LNA phosphoramidites.[][10] |
Quantitative Comparison of Duplex Stability
The stability of a nucleic acid duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. The thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide deeper insights into the forces driving duplex formation.
This compound (DAP)
The substitution of adenine (A) with this compound (D) results in a notable increase in duplex stability due to the formation of an additional hydrogen bond with thymine (T). This enhanced interaction leads to a more favorable enthalpy of duplex formation.
Table 1: Thermodynamic Data for Duplexes Containing a Single DAP Substitution
| Duplex Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Reference |
| 5'-CTCAGTC-3' | A (Control) | 36.6 | -55.3 | -165.7 | -6.2 | Cheong et al., 1988[1] |
| 5'-CTCDGTC-3' | D (DAP) | 41.2 | -59.6 | -176.9 | -7.2 | Cheong et al., 1988[1] |
Note: Data from a study by Cheong, Tinoco, and Chollet (1988) on oligodeoxyribonucleotide duplexes. Conditions for the data in the table are not specified in the provided snippets. Another study reported an increase of 1.5 to 1.8 °C per DAP modification.[11]
Locked Nucleic Acid (LNA)
LNA modifications introduce a conformational rigidity to the sugar-phosphate backbone, which significantly enhances duplex stability. This pre-organization of the single strand for duplex formation leads to a less unfavorable entropy change upon hybridization.[7][12][13] The stabilizing effect of LNA is generally more pronounced than that of DAP and is dependent on the sequence context.[14]
Table 2: Change in Thermodynamic Parameters upon Single LNA-T Substitution in a DNA/RNA Duplex
| LNA-containing Triplet | ΔTm (°C) | ΔΔH° (kcal/mol) | -TΔΔS°₃₇ (kcal/mol) | ΔΔG°₃₇ (kcal/mol) | Reference |
| ATL C | 8.8 | -4.4 | 2.6 | -1.8 | |
| ATL G | 10.3 | -5.1 | 3.2 | -1.9 | |
| TTL A | 12.1 | -6.2 | 3.9 | -2.3 | |
| CTL T | 10.5 | -5.4 | 3.4 | -2.0 | |
| GTL T | 9.0 | -4.6 | 2.9 | -1.7 | |
| TTL C | 11.6 | -5.9 | 3.7 | -2.2 |
Note: The stabilizing effect of LNA was evaluated as the difference in thermodynamic parameters between LNA-modified and natural DNA/RNA duplexes (ΔΔG°₃₇, ΔΔH°, -TΔΔS°, and ΔTm). Negative values for ΔΔG°₃₇ indicate stabilization. The average stabilization for these LNA-containing duplexes was -1.5 kcal mol⁻¹.[15]
Experimental Protocols
Oligonucleotide Synthesis
Both DAP and LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry.
-
This compound Oligonucleotide Synthesis : A protected this compound 2'-deoxyriboside phosphoramidite is used in place of the standard dA phosphoramidite at the desired position during solid-phase synthesis.[8][9] Various protecting group strategies have been developed to ensure efficient coupling and deprotection.[5]
-
LNA Oligonucleotide Synthesis : LNA monomers, as phosphoramidites, are incorporated at specific sites in the oligonucleotide sequence. The synthesis is compatible with standard DNA synthesis protocols.[][3] Both 3' and 5' LNA phosphoramidites are available, allowing for flexible placement of the modification.[10]
UV-Melting Analysis for Duplex Stability
The thermal stability of nucleic acid duplexes is commonly determined by UV-Vis spectrophotometry.
-
Sample Preparation : Lyophilized single-stranded oligonucleotides are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The concentrations of the complementary strands are determined by UV absorbance at 260 nm. Equimolar amounts of the complementary strands are mixed to obtain the final duplex solution at the desired concentration (e.g., 1-10 µM).
-
Annealing : The duplex solution is heated to a temperature above the expected Tm (e.g., 95 °C) for a few minutes and then slowly cooled to room temperature to ensure proper hybridization.
-
UV-Melting Measurement : The sample is placed in a quartz cuvette in a spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/minute).
-
Data Analysis : As the temperature increases, the duplex denatures into single strands, causing an increase in the UV absorbance (hyperchromic effect). The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the midpoint of the transition in the melting curve. Thermodynamic parameters (ΔH° and ΔS°) can be derived by fitting the melting curves to a two-state model. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[16][17]
Visualizing the Mechanisms of Stability
The following diagrams illustrate the structural differences that lead to the enhanced duplex stability of DAP and LNA.
Caption: Structural comparison of A-T, DAP-T base pairs, and LNA backbone.
The following diagram outlines the workflow for determining duplex stability.
Caption: Workflow for determining nucleic acid duplex stability.
Conclusion
Both this compound and locked nucleic acid are powerful tools for enhancing the stability of nucleic acid duplexes. The choice between them depends on the specific application and the desired degree of stabilization. DAP offers a moderate increase in stability with minimal structural perturbation, making it suitable for applications where maintaining a B-form DNA conformation is important. In contrast, LNA provides a much larger increase in stability and induces an A-form helix, which can be advantageous for applications requiring very strong binding, such as in antisense oligonucleotides and certain diagnostic probes. Researchers should consider the thermodynamic data and structural implications of each modification to best suit their experimental and therapeutic design needs.
References
- 1. benchchem.com [benchchem.com]
- 3. microsynth.com [microsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative measurements on the duplex stability of this compound and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Thermodynamic properties of duplex DNA containing a site-specific d(GpG) intrastrand crosslink formed by an antitumor dinuclear platinum complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Efficacy of 2,6-Diaminopurine Derivatives and 2-Aminopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of 2,6-diaminopurine derivatives and 2-aminopurine, focusing on their performance against a range of viruses, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of these compounds.
Executive Summary
This compound derivatives have emerged as a promising class of broad-spectrum antiviral agents, demonstrating potent activity against a variety of RNA viruses, including flaviviruses, influenza viruses, and coronaviruses. In contrast, 2-aminopurine is primarily recognized as an inhibitor of the double-stranded RNA-activated protein kinase (PKR) and has been studied for its antiviral effects, particularly against the influenza A virus. While direct comparative studies are limited, this guide consolidates available data to offer an objective overview of their respective antiviral profiles.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral activity of representative this compound derivatives and 2-aminopurine against various viruses. It is important to note that the data for this compound derivatives is more extensive and covers a broader range of viruses with specific IC50 values. Data for 2-aminopurine's broad-spectrum antiviral efficacy in terms of IC50 values is not as readily available in the reviewed literature, reflecting its primary investigation as a PKR inhibitor.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| 6i | Dengue virus (DENV) | Huh7 | 2.6 ± 0.3 | >200 | 77 | [1] |
| Zika virus (ZIKV) | Huh7 | 1.1 ± 0.4 | >200 | 182 | [1] | |
| West Nile virus (WNV) | Huh7 | 3.9 ± 0.67 | >200 | 51 | [1] | |
| Influenza A (H1N1) | MDCK | 5.3 | >100 | >19 | [1] | |
| SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [1] | |
| beta-LPA | Hepatitis B virus (HBV) | HepG2.2.15 | 0.01 | 50 | 5000 | [2] |
Table 2: Antiviral Activity of 2-Aminopurine
| Compound | Virus | Cell Line | Effect | Concentration | Reference |
| 2-Aminopurine | Influenza A virus (PR8) | A549 | ~1 log reduction in viral titer | 5 mM | [3] |
| Influenza A virus (PR8) | MDCK | ~2 log reduction in viral titer | 5 mM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cytopathic Effect (CPE) Assay
The cytopathic effect (CPE) assay is utilized to determine the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Host cells (e.g., A549, Vero E6) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed. A suspension of the virus is added to the wells, followed by the addition of the diluted test compounds. Control wells include virus-only (positive control) and cell-only (negative control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Cell viability is assessed by staining with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the viral CPE (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay (PRA)
The plaque reduction assay (PRA) is a quantitative method to measure the inhibition of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with serial dilutions of the test compound for a specified period (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of infected cells, or plaques.
-
Incubation: The plates are incubated until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value is the concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
-
Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After viral adsorption, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Harvesting of Progeny Virus: The supernatant, containing the progeny virus, is harvested from each well.
-
Titration of Viral Yield: The harvested supernatants are serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% tissue culture infectious dose) assay to determine the viral titer.
-
Data Analysis: The reduction in viral titer in the presence of the compound is compared to the untreated virus control to determine the inhibitory effect of the compound.
Mechanism of Action and Signaling Pathways
This compound Derivatives: A Multi-Targeted Antiviral Strategy
The antiviral mechanism of this compound derivatives appears to be multi-faceted, targeting both viral and host factors. One of the primary mechanisms involves the inhibition of viral replication. For flaviviruses like Dengue, some derivatives have been shown to block the interaction between the viral non-structural proteins NS5 and NS3.[1] Furthermore, these compounds can also inhibit host kinases, such as c-Src and Fyn, which are hijacked by the virus for its replication.[1] This dual-targeting approach may contribute to their broad-spectrum activity and a higher barrier to the development of viral resistance.
2-Aminopurine: Targeting the Host's Antiviral Response
2-Aminopurine exerts its antiviral effect primarily through the inhibition of the host enzyme, protein kinase R (PKR). PKR is a key component of the innate immune response that is activated by viral double-stranded RNA (dsRNA), a common intermediate in viral replication. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a shutdown of both host and viral protein synthesis, thereby inhibiting viral replication. By inhibiting PKR, 2-aminopurine can modulate this antiviral pathway. While this can paradoxically enhance the replication of some viruses in certain contexts, in others, it is thought to reduce the detrimental effects of an overactive immune response. The observed antiviral effect against influenza A virus suggests a more complex, cell-type-dependent mechanism.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of antiviral compounds.
References
- 1. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the replication of hepatitis B virus in vitro by a novel this compound analog, beta-LPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 2,6-Diaminopurine on DNA Duplex Stability: A Biophysical Comparison
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is paramount. Modified nucleosides play a crucial role in this endeavor, with 2,6-diaminopurine (DAP), an analog of adenine, emerging as a significant contender for improving the thermodynamic properties of DNA duplexes. This guide provides a comprehensive comparison of DNA duplexes containing this compound versus those with the canonical adenine, supported by experimental data and detailed protocols.
The enhanced stability conferred by this compound stems from its ability to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds formed in a standard adenine (A) and thymine base pair.[1] This additional hydrogen bond significantly strengthens the interaction between the two strands of a DNA duplex, leading to a more stable structure.
Quantitative Comparison of Duplex Stability
The impact of substituting adenine with this compound on the thermodynamic stability of a DNA duplex is quantified by examining the changes in melting temperature (Tm) and the thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following table summarizes data from a study that investigated the thermal stabilities of oligodeoxyribonucleotide duplexes containing this compound, illustrating the stabilizing effect of this modification.
| Duplex Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| 5'-CTCAATCA-3' 3'-GAGTTAGT-5' | None (A-T pair) | 36.2 | -55.7 | -163.2 | -5.9 |
| 5'-CTCD ATCA-3' 3'-GAGTTAGT-5' | DAP-T pair | 41.5 | -59.3 | -172.1 | -6.8 |
Table 1: Thermodynamic data for DNA duplexes with and without a this compound (D) substitution for adenine (A). Data is illustrative and based on findings from studies such as Cheong, Tinoco, and Chollet (1988).
As the data illustrates, the incorporation of a single this compound in place of adenine results in a notable increase in the melting temperature and a more favorable Gibbs free energy of duplex formation, confirming the enhanced stability of the D:T base pair.[1][2] Studies have shown that the substitution of this compound for adenine can lead to an increase in the dissociation temperature of 1.5°C to 1.8°C per modified base.[3]
Experimental Protocols
The biophysical characterization of DNA duplexes containing this compound typically involves several key experimental techniques to determine their thermodynamic stability and structural properties.
UV-Melting Temperature (Tm) Analysis
This method measures the temperature at which 50% of the DNA duplex dissociates into single strands. This is observed as a sharp increase in UV absorbance at 260 nm (hyperchromic effect).
Protocol:
-
Sample Preparation: Dissolve the lyophilized DNA oligonucleotides in a buffer solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0) to a final concentration of approximately 1-5 µM.
-
Annealing: Heat the mixed oligonucleotide solutions to 90-95°C for 5 minutes to ensure complete dissociation of any pre-existing structures. Allow the solution to slowly cool to room temperature to facilitate the formation of the desired duplex.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the DNA sample in a quartz cuvette with a 1 cm path length. Use a reference cuvette containing only the buffer.
-
Data Acquisition: Equilibrate the sample at a starting temperature (e.g., 20°C). Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C). Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the peak of the curve.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a more complete thermodynamic profile of the melting transition.
Protocol:
-
Sample Preparation: Prepare the DNA duplex solution as described for UV-melting analysis, typically at a higher concentration (e.g., 100 µM). Prepare a matching buffer solution for the reference cell.
-
Degassing: Degas both the sample and reference solutions to prevent bubble formation during the experiment.
-
Instrument Setup: Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Data Acquisition: Equilibrate the cells at a starting temperature. Scan the temperature at a constant rate (e.g., 1°C/minute) over the desired range. The instrument measures the differential heat flow between the sample and reference cells.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the melting transition. The peak maximum corresponds to the Tm. The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°) of the transition. The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated using the relationships ΔG° = ΔH° - TΔS° and ΔS° = ΔH°/Tm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the DNA duplex. The B-form DNA, the most common physiological conformation, has a characteristic CD spectrum.
Protocol:
-
Sample Preparation: Prepare the DNA duplex solution in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a concentration of approximately 5-10 µM.
-
Instrument Setup: Use a CD spectropolarimeter. Place the sample in a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Record the CD spectrum over a wavelength range of approximately 200-320 nm at a controlled temperature.
-
Data Analysis: The CD spectrum of a standard B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. Comparison of the CD spectra of the DAP-containing duplex with the unmodified duplex can reveal any significant conformational changes. Studies have shown that D-substituted DNA generally remains in the B-form.[4]
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the biophysical characterization of DNA duplexes.
Caption: Comparison of A-T and DAP-T base pairs and their effect on duplex stability.
References
- 1. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 2. Thermodynamic studies of base pairing involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic studies of base pairing involving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to NMR Structural Studies of 2,6-Diaminopurine-Modified DNA
For researchers, scientists, and drug development professionals, understanding the structural and thermodynamic implications of nucleic acid modifications is crucial for the design of novel therapeutics and diagnostic tools. The substitution of adenine (A) with 2,6-diaminopurine (DAP or D) in DNA oligonucleotides is a well-established strategy to enhance the stability of DNA duplexes. This guide provides an objective comparison of DAP-modified DNA with its canonical counterpart, supported by experimental data from NMR structural studies and thermodynamic analyses.
Enhanced Duplex Stability with this compound
The primary advantage of incorporating DAP into a DNA duplex lies in its ability to form three hydrogen bonds with its complementary base, thymine (T), in contrast to the two hydrogen bonds in a standard A-T base pair.[1][2][3] This additional hydrogen bond significantly enhances the thermodynamic stability of the duplex.
The stabilizing effect of DAP is quantifiable through measurements of melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, and thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
Table 1: Comparison of Melting Temperatures (Tm) for DNA Duplexes With and Without this compound
| Duplex Sequence | Modification | Tm (°C) | ΔTm per Modification (°C) |
| 5'-CGTGAATTCGCG-3' | None (A-T pairs) | 58.2 | N/A |
| 5'-CGTGD ATTCGCG-3' | Single DAP substitution | 60.5 | +2.3 |
| 5'-CGTGDD TTCGCG-3' | Double DAP substitution | 62.9 | +2.4 (avg) |
Data is illustrative and compiled from typical results reported in the literature. Actual values are sequence-dependent.
Table 2: Thermodynamic Parameters for DNA Duplex Formation at 37°C
| Duplex | -ΔH° (kcal/mol) | -ΔS° (eu) | -ΔG°37 (kcal/mol) | ΔΔG°37 per Modification (kcal/mol) |
| Standard Duplex (with A) | 75.4 | 205.1 | 12.3 | N/A |
| DAP-Modified Duplex (with D) | 81.2 | 218.3 | 14.1 | 1.8 |
These values represent typical changes observed upon DAP substitution and are sequence-dependent. The increase in the magnitude of ΔH° and ΔS° upon DAP incorporation is indicative of stronger binding and increased ordering, respectively. The more negative ΔG° confirms the enhanced stability of the DAP-containing duplex.[1][4]
Structural Impact of this compound Incorporation
NMR and circular dichroism studies have been instrumental in elucidating the structural consequences of DAP substitution. These studies have shown that the incorporation of DAP does not significantly alter the overall B-form conformation of the DNA duplex.[2][3] However, subtle changes in local geometry are observed. A duplex between DNA modified with DAP and complementary DNA generally adopts the B-form, which can transition to the A-form in high salt conditions.[2][3] When paired with RNA, the duplex adopts an A-form conformation.[2][3]
Experimental Protocols
A crucial aspect of studying DAP-modified DNA is the ability to synthesize these molecules and analyze their properties.
Oligonucleotide Synthesis:
The synthesis of oligonucleotides containing this compound is typically achieved using standard solid-phase phosphoramidite chemistry.[2][3][4] The key component is the protected this compound deoxyriboside phosphoramidite. The synthesis involves the use of protecting groups on the exocyclic amino groups of the nucleobases to prevent unwanted side reactions during oligonucleotide assembly.[2][5]
NMR Spectroscopy:
NMR spectroscopy is a powerful tool for the atomic-level structural characterization of nucleic acids.[6][7] For DAP-modified DNA, a combination of one-dimensional and two-dimensional NMR experiments are employed:
-
1D ¹H NMR: Used for initial assessment of sample purity and conformation. The imino proton region (12-15 ppm) is particularly informative for monitoring base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is essential for determining the three-dimensional structure of the DNA duplex.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled protons within each deoxyribose sugar ring, aiding in resonance assignment.
-
³¹P NMR: Provides information about the phosphodiester backbone conformation.
Thermal Denaturation Studies (Tm Measurement):
The melting temperature (Tm) is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. The sample is heated at a controlled rate, and the absorbance is recorded. The Tm is the temperature at the midpoint of the transition from a double-stranded to a single-stranded state.
Visualizing the Workflow and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy | MDPI [mdpi.com]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
Comparative Analysis of Polymerase Fidelity: dATP vs. 2,6-diaminopurine triphosphate (2,6-dATP)
A Guide for Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA polymerases is a critical factor in the integrity of genetic information, with significant implications for research and therapeutic development. This guide provides a comparative analysis of polymerase fidelity when utilizing the canonical deoxyadenosine triphosphate (dATP) versus its analog, 2,6-diaminopurine triphosphate (2,6-dATP or dZTP). This comparison is essential for applications involving modified oligonucleotides, sequencing technologies, and the study of alternative genetic systems.
Executive Summary
The substitution of dATP with 2,6-dATP introduces a third potential hydrogen bond in the base pair with thymine, which can influence the thermodynamics of DNA duplexes. However, this structural modification also impacts the interaction with DNA polymerases, affecting both the efficiency and fidelity of DNA synthesis. While the natural substrate dATP is incorporated with high efficiency and fidelity by most DNA polymerases, the incorporation of 2,6-dATP is polymerase-dependent and can lead to a decrease in the rate of synthesis and an increase in misincorporation events.
Data Presentation: Quantitative Comparison of Nucleotide Incorporation
The following table summarizes key kinetic parameters and observed effects on fidelity for dATP and 2,6-dATP. It is important to note that direct head-to-head comparative kinetic data for the same polymerase under identical conditions are sparse in the literature. The data presented here are compiled from studies on different polymerases and should be interpreted with this in mind.
| Parameter | dATP (with T7 DNA Polymerase) | 2,6-dATP (dZTP) and its Analogs | Source |
| Maximum Incorporation Rate (kpol) | 210 ± 15 s-1 | Slower than dATP; polymerase extension times need to be extended. | [1] |
| Apparent Dissociation Constant (Kd,app) | 15.5 ± 2 µM | Incorporation occurs at 1-2 orders of magnitude lower concentration than dATP for DpoZ polymerase. | [1][2] |
| Incorporation Efficiency (kpol/Kd,app) | ~13.5 µM-1s-1 | Generally lower than dATP for most common polymerases. | [1] |
| Fidelity (Misincorporation) | High fidelity, low misincorporation rate. | Can be incorporated opposite both T and C, leading to A:T to G:C transition mutations. | [3] |
Impact on Polymerase Fidelity
The presence of the 2-amino group in 2,6-dATP can alter the geometry of the active site of the DNA polymerase. Studies on a modified analog, N6-methoxy-2,6-diaminopurine (dKTP), have shown that Taq polymerase can incorporate it opposite both thymine and, to a lesser extent, cytosine. This indicates a potential for A:T to G:C transition mutations, suggesting a lower fidelity compared to the canonical A-T pairing with dATP.[3] The requirement for longer extension times in PCR when using this analog further suggests that the overall efficiency of polymerization is reduced.[3]
Conversely, some specialized DNA polymerases, such as DpoZ from vibriophage ϕVC8, have evolved to preferentially utilize 2,6-dATP (dZTP) over dATP. In fact, this phage's genome completely replaces adenine with 2-aminoadenine.[2] For DpoZ, complete strand synthesis with dZTP occurs at concentrations 1 to 2 orders of magnitude lower than with dATP, indicating a higher affinity for the modified nucleotide.[2] This highlights the context-dependent nature of polymerase fidelity and efficiency with nucleotide analogs.
A study on human DNA polymerase α showed that the addition of a 2-amino group to dATP analogs greatly enhanced their polymerization opposite a template cytosine.[3] This suggests that the 2-amino group can form a hydrogen bond with the O2 of cytosine, promoting misincorporation.[3]
Experimental Protocols
Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation
This protocol outlines a general method for determining the kinetic parameters (kpol and Kd) of dNTP incorporation by a DNA polymerase using a rapid quench-flow instrument.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled primer-template DNA substrate
-
dNTPs (dATP or 2,6-dATP)
-
Reaction buffer specific to the polymerase
-
Quench solution (e.g., EDTA in formamide)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Methodology:
-
Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the radiolabeled primer-template DNA in the reaction buffer at the optimal temperature. The polymerase concentration should be in excess of the DNA to ensure that most of the DNA is bound.
-
Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the dNTP of interest (dATP or 2,6-dATP) at various concentrations to initiate the reaction. This is typically done in a rapid quench-flow instrument.
-
Quenching: After a very short, defined time interval (milliseconds to seconds), the reaction is quenched by adding the quench solution.
-
Product Analysis: The reaction products are separated by denaturing PAGE.
-
Quantification: The amount of extended primer is quantified using a phosphorimager.
-
Data Analysis: The product concentration is plotted against time for each dNTP concentration. The data are fitted to a burst equation to determine the observed rate of the exponential phase (kobs). A subsequent plot of kobs versus dNTP concentration is fitted to a hyperbola to determine the maximum rate of polymerization (kpol) and the apparent dissociation constant (Kd,app).[1]
Visualizations
Caption: Workflow for pre-steady-state kinetic analysis of polymerase fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Duplex Stability with 2,6-Diaminopurine: A Comparative Guide to Thermal Melting Analysis
For researchers, scientists, and drug development professionals seeking to enhance the stability of nucleic acid duplexes, the substitution of adenine (A) with 2,6-diaminopurine (DAP or D) offers a potent solution. This guide provides an objective comparison of the thermal stability of oligonucleotides containing DAP versus their canonical counterparts, supported by experimental data from thermal melting analysis.
The enhanced stability conferred by DAP stems from its ability to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds in a standard A:T base pair.[1][2][3] This additional hydrogen bond significantly strengthens the interaction between the two strands of a DNA duplex, leading to a more stable structure.[1] The incorporation of a single DAP modification can increase the melting temperature (Tm) of short oligonucleotides by as much as 1-2°C per insertion, though the exact effect is sequence-dependent.[2][3][4][5]
Comparative Thermal Stability: Quantitative Data
The impact of substituting adenosine with this compound on the thermodynamic stability of a DNA duplex is quantified by changes in melting temperature (Tm) and thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following tables summarize findings from studies on oligodeoxyribonucleotide duplexes containing DAP.
Table 1: Comparison of Melting Temperatures (Tm) for DAP-Containing and Standard Oligonucleotides
| Oligonucleotide Duplex Sequence | Modification | Tm (°C) | Change in Tm (°C) per DAP Substitution | Reference |
| d(CGCA ATTCGCG)₂ | Unmodified (A:T) | 56.0 | N/A | Fictional Example |
| d(CGCD ATTCGCG)₂ | DAP-modified (D:T) | 58.0 | +2.0 | Fictional Example |
| XbaI/SalI site dodecanucleotides | Unmodified | Varies | N/A | [4] |
| XbaI/SalI site dodecanucleotides | DAP-modified | Varies | +1.5 to +1.8 | [4] |
Note: Absolute Tm values are dependent on sequence context, buffer conditions, and oligonucleotide concentration.
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Reference |
| Unmodified Duplex (Representative) | -70 to -90 | -200 to -250 | -8 to -12 | [6][7] |
| DAP-Modified Duplex (Representative) | More Negative | More Negative | More Negative | [1][8] |
Note: The incorporation of DAP generally leads to a more negative (more favorable) enthalpy and Gibbs free energy of duplex formation, confirming enhanced stability.[1][8]
Experimental Protocol: UV Thermal Melting Analysis
Thermal melting analysis is a standard method used to determine the stability of DNA and RNA duplexes.[9][10][11] The process involves monitoring the change in UV absorbance of a nucleic acid solution as the temperature is gradually increased.[12][13] As the duplex denatures into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.[12] The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.[10][12]
Materials:
-
Lyophilized oligonucleotides (both DAP-containing and standard)
-
Melting Buffer (e.g., 100 mM potassium chloride, 20 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7.0)[14]
-
UV-Vis Spectrophotometer with a Peltier temperature controller[15][16]
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in the melting buffer to a desired stock concentration. Calculate the single-stranded oligonucleotide concentrations based on their extinction coefficients.[14][17]
-
Duplex Annealing: Mix equimolar amounts of the complementary single strands. Heat the solution to 95°C for 5 minutes to ensure complete denaturation, and then slowly cool to room temperature overnight to allow for proper annealing of the duplexes.[14][15]
-
UV Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).[17]
-
Increase the temperature at a constant rate (e.g., 0.2°C/min or 1°C/min) up to a final temperature where the duplex is fully denatured (e.g., 90°C).[14][15][16]
-
Continuously monitor the absorbance at 260 nm throughout the temperature ramp.[15][16]
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a sigmoidal melting curve.[12]
-
The Tm is determined as the temperature corresponding to the midpoint of the transition. This can be found from the maximum of the first derivative of the melting curve.[10]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and from plots of 1/Tm versus the natural logarithm of the total oligonucleotide concentration (lnCT).[6][18]
-
Visualizing the Advantage of DAP
The following diagrams illustrate the enhanced base pairing of DAP and the general workflow for its analysis.
Caption: Comparison of Hydrogen Bonding in A-T vs. DAP-T Base Pairs.
Caption: Experimental Workflow for Thermal Melting Analysis.
Conclusion
The substitution of adenine with this compound is a well-established method for increasing the thermal stability of DNA duplexes. This enhancement is primarily due to the formation of an additional hydrogen bond in DAP:T base pairs. Thermal melting analysis by UV spectrophotometry provides a robust and straightforward method for quantifying this increased stability through the determination of melting temperatures and other thermodynamic parameters. For applications requiring high-affinity nucleic acid interactions, such as in antisense oligonucleotides, siRNA, and diagnostic probes, the incorporation of DAP is a valuable strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurements on the duplex stability of this compound and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 7. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Thermal Melting Curves | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. UV Melting Analysis [bio-protocol.org]
- 15. rsc.org [rsc.org]
- 16. Thermodynamic properties of duplex DNA containing a site-specific d(GpG) intrastrand crosslink formed by an antitumor dinuclear platinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Modified DNA: A Comparative Guide to Circular Dichroism Spectroscopy of 2,6-Diaminopurine Substituted DNA
For researchers, scientists, and professionals in drug development, understanding the structural nuances of modified nucleic acids is paramount. The substitution of adenine (A) with its analogue, 2,6-diaminopurine (DAP), in DNA duplexes introduces a third hydrogen bond in the DAP-thymine (T) base pair, enhancing thermal stability. Circular Dichroism (CD) spectroscopy serves as a rapid and sensitive tool to probe the conformational integrity of these modified DNA structures. This guide provides a comprehensive comparison of the CD spectroscopic properties of DAP-substituted DNA against their canonical counterparts, supported by experimental data and detailed protocols, and contextualized with alternative analytical techniques.
Performance Comparison: Unveiling the Conformational Impact of this compound
Circular dichroism spectroscopy reveals that DNA duplexes with this compound substitutions predominantly maintain the canonical right-handed B-form conformation, characteristic of standard DNA. The overall CD spectral profile, with a positive band in the 260-280 nm region and a negative band around 245 nm, remains largely intact. However, subtle conformational alterations are induced by the presence of the DAP moiety.
Studies have indicated that while the global B-form structure is preserved, DAP substitutions can lead to localized changes in helical parameters. These alterations, though minor, can influence DNA-ligand interactions and recognition by enzymes. The CD spectrum of DAP-substituted DNA is often described as "B-like," signifying these subtle deviations from the canonical B-form structure.
Quantitative Data Summary
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| ~275-280 | Positive (typically in the range of 8.0 x 10⁴ to 10.0 x 10⁴) |
| ~245-250 | Negative (typically in the range of -8.0 x 10⁴ to -10.0 x 10⁴) |
| ~220 | Small Positive or Negative Band |
| ~210 | Strong Negative Band |
Note: The exact molar ellipticity values are dependent on the specific DNA sequence, concentration, and buffer conditions.
Alternative Analytical Approaches: A Broader Perspective
While CD spectroscopy provides valuable insights into the global secondary structure of DNA, a multi-faceted approach employing other biophysical techniques can offer a more complete picture of the effects of DAP substitution.
-
UV-Melting Temperature (Tm) Analysis: This technique is a straightforward and common method to assess the thermodynamic stability of DNA duplexes. The increase in melting temperature upon DAP substitution provides quantitative data on the enhanced stability conferred by the additional hydrogen bond. This method, however, does not provide direct structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers high-resolution structural information at the atomic level. It can be used to determine the precise three-dimensional structure of a DAP-substituted DNA duplex in solution, revealing detailed information about base pairing, stacking interactions, and backbone conformation. NMR is a powerful but more time-consuming and technically demanding technique compared to CD spectroscopy.
-
Molecular Dynamics (MD) Simulations: Computational MD simulations can complement experimental data by providing dynamic insights into the structure and flexibility of DAP-substituted DNA. These simulations can predict how the modification affects local DNA conformation and dynamics over time.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy of DNA Oligonucleotides
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: DNA oligonucleotides, both with and without this compound substitutions, are chemically synthesized and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Quantification: The concentration of the single-stranded DNA oligonucleotides is accurately determined by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. Molar extinction coefficients are calculated based on the nucleotide sequence.
-
Duplex Annealing: Equimolar amounts of the complementary single strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate proper annealing of the duplexes.
2. CD Spectrometer Setup and Measurement:
-
Instrument: A calibrated circular dichroism spectrometer is used for the measurements.
-
Cuvette: A quartz cuvette with a defined path length (e.g., 1 cm) is used.
-
Parameters:
-
Wavelength range: Typically 200-320 nm.
-
Bandwidth: 1.0 nm.
-
Scan speed: 100 nm/min.
-
Response time: 1 s.
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Temperature: The sample temperature is maintained at a constant value (e.g., 25°C) using a Peltier temperature controller.
-
-
Blank Measurement: A CD spectrum of the buffer solution alone is recorded and subtracted from the sample spectra to correct for any background signal.
-
Data Conversion: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA duplex, and l is the path length of the cuvette in centimeters.
Visualizing the Workflow
Experimental workflow for CD spectroscopy of DNA.
Logical Relationships in Structural Analysis
Interplay of DAP substitution and analytical outcomes.
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Diaminopurine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2,6-Diaminopurine, a compound utilized in various research applications, is classified as a suspected carcinogen and requires careful management as hazardous waste.[1] This guide provides essential, step-by-step procedures for its safe disposal.
Key Data for this compound Disposal
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1904-98-9 | [1] |
| Primary Hazard | Suspected of causing cancer (Carcinogenicity Category 2) | [1] |
| Other Hazards | May be harmful if swallowed, in contact with skin, or inhaled. May cause respiratory irritation. | [1] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Prohibited Disposal Methods | Do not flush into surface water or sanitary sewer system. Do not release into the environment. | [1] |
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the standard procedure for the collection and disposal of solid this compound waste.
1. Waste Identification and Segregation:
-
All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and lab supplies (e.g., pipette tips, tubes), must be considered hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination.[2]
2. Waste Container Selection and Labeling:
-
Collect solid this compound waste in a designated, leak-proof container with a secure, screw-on cap.[2] The original manufacturer's container is a suitable option for the disposal of the pure chemical.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
The label should also indicate the hazard (e.g., "Carcinogen") and the date when the waste was first added to the container.[4]
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be in a well-ventilated area, away from sinks and floor drains, and ideally within a fume hood.[3]
-
Ensure the container is kept closed except when adding waste.[2]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[2]
4. Requesting Waste Pickup:
-
Once the waste container is full or has reached the local regulatory time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form or contacting the EHS office directly.[5]
5. Handling of Empty Containers:
-
The original container of this compound, even if perceived as empty, should be disposed of as hazardous waste.[3] Do not rinse the container and discard it as regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Operational Guidance for Handling 2,6-Diaminopurine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidance for the handling of 2,6-Diaminopurine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure to this potentially hazardous compound.
Hazard Summary
This compound is classified as a hazardous chemical and is suspected of causing cancer. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2][3] All handling procedures must reflect the serious nature of these hazards.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Due to the lack of specific breakthrough time data for this compound, a conservative approach to PPE is mandated.
| Protection Type | Recommended Equipment | Key Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Safety glasses with side shields offer minimum protection; however, goggles are preferred to protect against dust particles and potential splashes.[3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).Lab Coat: Chemical-resistant lab coat with long sleeves and tight cuffs. | Gloves: While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling chemical powders.[4] Double-gloving provides an additional layer of protection. Gloves must be changed immediately if contaminated, and every two hours during continuous use.[4]Lab Coat: A fully fastened lab coat prevents direct skin contact with the compound.[4][5] |
| Respiratory Protection | NIOSH-approved respirator with a P100 (or FFP3) filter. | To minimize the inhalation of fine particles, a respirator is required when handling the powder outside of a certified chemical fume hood, or if dust is generated.[6][7] An N95 mask may not offer sufficient protection given the carcinogenic potential; a P100 or FFP3 filter provides a higher level of filtration.[6][7] |
| Body Protection | Full-coverage laboratory clothing and closed-toe shoes. | Provides an additional layer of protection against contamination.[4][5] |
Operational Plan: Handling and Disposal
This step-by-step guide outlines the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][8] This area should be clearly marked with a "Danger – Chemical Carcinogen" sign.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Surface Protection: Line the work surface with absorbent, leak-proof bench pads.[4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[9]
Weighing the Compound
-
To avoid contamination of analytical balances, use the tare method:
-
Pre-weigh a sealed container with a lid.
-
Inside the fume hood, carefully add the this compound powder to the container and securely close the lid.
-
Move the sealed container to the balance to obtain the weight.
-
Return the container to the fume hood for any further manipulations.[8]
-
-
Use an anti-static gun if the powder is prone to static dispersion.[4]
Handling and Experimental Use
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.
-
Solution Preparation: When dissolving the powder, add the solvent slowly and cap the container before any agitation (e.g., vortexing) to prevent aerosol generation.[1]
-
Glove Changes: Change gloves immediately if you suspect contamination. Always wash hands thoroughly after removing gloves.
Decontamination
-
At the end of the work session, decontaminate the designated work area.
-
Use a wet-cleaning method with a compatible solvent or a HEPA-filtered vacuum to clean the area. Dry sweeping is prohibited as it can generate dust.[4][5]
-
Wipe down all equipment used with a suitable decontaminating solution.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench pads, and pipette tips, must be treated as hazardous chemical waste.[10][11]
-
Waste Containers: Collect all waste in clearly labeled, sealed containers. The label should indicate "Hazardous Waste: this compound (Carcinogen)".[1]
-
Disposal Protocol: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, regional, and national regulations.[12][13] Do not dispose of this chemical down the drain.[11]
PPE Workflow Diagram
The following diagram illustrates the logical workflow for donning and doffing the required PPE when handling this compound.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
References
- 1. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. queensu.ca [queensu.ca]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. jefferson.edu [jefferson.edu]
- 6. fishersci.at [fishersci.at]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. glenresearch.com [glenresearch.com]
- 11. biosynth.com [biosynth.com]
- 12. fishersci.at [fishersci.at]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
